Zanamivir-13C,15N2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H20N4O7 |
|---|---|
Molecular Weight |
335.29 g/mol |
IUPAC Name |
(2R,3R,4S)-3-acetamido-4-[bis(15N)(azanyl)(113C)methylideneamino]-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid |
InChI |
InChI=1S/C12H20N4O7/c1-4(18)15-8-5(16-12(13)14)2-7(11(21)22)23-10(8)9(20)6(19)3-17/h2,5-6,8-10,17,19-20H,3H2,1H3,(H,15,18)(H,21,22)(H4,13,14,16)/t5-,6+,8+,9+,10+/m0/s1/i12+1,13+1,14+1 |
InChI Key |
ARAIBEBZBOPLMB-ZFYKIEQESA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](CO)O)O)C(=O)O)N=[13C]([15NH2])[15NH2] |
Canonical SMILES |
CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)O)N=C(N)N |
Origin of Product |
United States |
Foundational & Exploratory
Zanamivir-13C,15N2: A Technical Guide for Quantitative Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Zanamivir-13C,15N2, a stable isotope-labeled internal standard, and its critical role in the quantitative analysis of the antiviral drug Zanamivir. This document details its primary application, experimental methodologies, and data presentation to support research and development in the pharmaceutical sciences.
Core Concepts: The Role of this compound in Research
This compound is a synthetic variant of Zanamivir where specific atoms have been replaced with their heavier, non-radioactive isotopes: one carbon atom is replaced with Carbon-13 (¹³C) and two nitrogen atoms are replaced with Nitrogen-15 (¹⁵N).[1] This labeling results in a molecule with a higher molecular weight than the parent drug, Zanamivir.[2]
The primary and indispensable use of this compound in research is as an internal standard for the precise quantification of Zanamivir in biological matrices, such as human plasma, serum, and tissue homogenates.[3] This is predominantly achieved through hyphenated analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or, more commonly, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3]
The use of a stable isotope-labeled internal standard is considered best practice in bioanalytical method development and validation, as recommended by regulatory bodies like the US Food and Drug Administration (FDA).[3] It is a superior approach because this compound is chemically identical to Zanamivir and therefore exhibits nearly identical behavior during sample extraction, chromatography, and ionization. This effectively compensates for variations in sample preparation and potential matrix effects, leading to highly accurate and precise measurements.
Quantitative Bioanalysis of Zanamivir: Experimental Protocols
The quantification of Zanamivir in biological samples using this compound as an internal standard typically involves sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation
The initial step involves the extraction of Zanamivir and the internal standard from the biological matrix. Two common techniques are employed:
-
Protein Precipitation: This rapid method involves adding a solvent, such as methanol, to the plasma sample to precipitate proteins. After centrifugation, the supernatant containing the analyte and internal standard is collected for analysis.
-
Solid-Phase Extraction (SPE): A more selective method where the sample is passed through a cartridge containing a solid adsorbent. Interfering substances are washed away, and the analyte and internal standard are then eluted with a suitable solvent. For instance, Waters Oasis MCX cartridges can be used for the extraction of Zanamivir from plasma.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Following extraction, the sample is injected into an LC-MS/MS system.
-
Chromatographic Separation: Zanamivir is a highly polar compound, making its retention on traditional reversed-phase columns challenging. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred method for separation.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in positive ion mode is commonly used for detection. The instrument is set to monitor specific precursor-to-product ion transitions in a process called Multiple Reaction Monitoring (MRM). This provides high selectivity and sensitivity for both Zanamivir and its labeled internal standard.
The following tables summarize typical parameters for LC-MS/MS methods used for Zanamivir quantification.
Table 1: Liquid Chromatography Parameters
| Parameter | Method 1 | Method 2 |
| Column | ZIC-HILIC (50 x 2.1 mm, 5 µm) | Kinetex C8 |
| Mobile Phase | Acetonitrile and aqueous ammonium acetate with 1% acetic acid (gradient) | 0.1% Formic acid in water: acetonitrile (gradient) |
| Flow Rate | 500 µL/min | Not Specified |
| Column Temperature | 20°C | Not Specified |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition for Zanamivir | m/z 333.2 → 60.2; 333.2 → 121.05 |
| MRM Transition for this compound | m/z 336.2 → 63.2; 336.2 → 121.05 |
Calibration and Quantification
To quantify the concentration of Zanamivir, a calibration curve is prepared by spiking blank plasma with known concentrations of Zanamivir and a constant concentration of this compound. The ratio of the peak area of Zanamivir to the peak area of the internal standard is plotted against the concentration of Zanamivir. The concentration of Zanamivir in unknown samples is then determined from this calibration curve.
Table 3: Example Calibration Curve and Quality Control Sample Concentrations
| Sample Type | Concentration Range / Level |
| Calibration Standards | 1 - 50,000 ng/mL (in human plasma) |
| 10 - 5,000 ng/mL (in mouse plasma) | |
| 2.15 - 64.5 ng/mL (in human biological matrices) | |
| Quality Control (QC) Samples | Low, Medium, and High concentrations within the calibration range |
Experimental and Logical Workflows
The following diagrams illustrate the typical workflow for a bioanalytical study using this compound.
Caption: Bioanalytical workflow for Zanamivir quantification.
Caption: Role of this compound in accurate quantification.
References
- 1. Tandem mass spectrometry of small-molecule antiviral drugs: 3. antiviral agents against herpes, influenza and other viral infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of the anti-influenza drug zanamivir in plasma using high-throughput HILIC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Zanamivir-13C,15N2: A Technical Guide to its Chemical Structure, Isotopic Labeling, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Zanamivir-13C,15N2, an isotopically labeled form of the influenza neuraminidase inhibitor, Zanamivir. This document details its chemical structure, the precise pattern of its isotopic labeling, and its primary application as an internal standard in bioanalytical studies. The guide includes a plausible synthetic scheme, quantitative data, and detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
Chemical Structure and Isotopic Labeling Pattern
Zanamivir is a potent inhibitor of the influenza virus neuraminidase, an enzyme crucial for the release of newly formed virus particles from infected cells.[1] The isotopically labeled variant, this compound, is chemically identical to Zanamivir, with the exception of the incorporation of one heavy carbon (¹³C) and two heavy nitrogen (¹⁵N) atoms within the guanidino functional group. This specific labeling pattern is critical for its use as an internal standard in quantitative mass spectrometry.
The formal chemical name for this compound is 5-(acetylamino)-4-[(amino-¹⁵N-imino-¹⁵N-methyl-¹³C)amino]-2,6-anhydro-3,4,5-trideoxy-D-glycero-D-ido-non-2-enonic acid.[2] The molecular formula is C₁₁[¹³C]H₂₀N₂[¹⁵N]₂O₇, and it has a molecular weight of approximately 335.29 g/mol .[3]
Below is a diagram illustrating the chemical structure of Zanamivir with the positions of the isotopic labels highlighted.
Caption: Chemical structure of Zanamivir with isotopic labeling.
Quantitative Data
The primary utility of this compound is as an internal standard for the quantification of Zanamivir in biological matrices by LC-MS/MS. The mass difference between the labeled and unlabeled compound allows for their distinct detection.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Mass Shift |
| Zanamivir | 333.2 | 60.2 | N/A |
| This compound | 336.2 | 63.2 | +3 |
Table 1: Mass Spectrometry Data for Zanamivir and its Isotopically Labeled Internal Standard.[4]
The precursor ion of this compound is 3 Da heavier than that of unlabeled Zanamivir due to the presence of one ¹³C and two ¹⁵N atoms. Fragmentation of the guanidino group results in a characteristic product ion. For Zanamivir, this fragment has an m/z of 60.2, while for the labeled internal standard, the corresponding fragment has an m/z of 63.2, also reflecting a +3 Da shift.[4] This distinct mass difference is fundamental for accurate quantification, as it minimizes cross-talk between the analyte and internal standard channels during MS/MS analysis.
Experimental Protocols
The use of an isotopically labeled internal standard is the gold standard in quantitative bioanalysis, as it compensates for variability in sample preparation, chromatography, and mass spectrometric response. A typical experimental workflow for the quantification of Zanamivir in a biological matrix (e.g., plasma) using this compound is outlined below.
Plausible Synthesis of this compound
While a detailed, publicly available protocol for the synthesis of this compound is scarce, a plausible synthetic route can be conceptualized based on the known synthesis of Zanamivir and methods for introducing isotopically labeled guanidino groups. The key step is the guanidinylation of an amine precursor of Zanamivir using a labeled guanylating agent.
One common method for the synthesis of unlabeled Zanamivir involves the reaction of an amine precursor with a guanylating agent. To introduce the isotopic labels, a custom-synthesized labeled guanylating agent, such as 1,3-bis(tert-butoxycarbonyl)-2-methyl-2-thio-[¹³C,¹⁵N₂]-pseudourea, would be required. This labeled reagent can be synthesized from commercially available [¹³C,¹⁵N₂]-thiourea.
References
- 1. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent progress in chemical approaches for the development of novel neuraminidase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07283D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. A five-day treatment course of zanamivir for the flu with a single, self-administered, painless microneedle array patch: Revolutionizing delivery of poorly membrane-permeable therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Zanamivir-13C,15N2: Physical and Chemical Properties
This technical guide provides a comprehensive overview of the physical and chemical properties of Zanamivir-13C,15N2, an isotopically labeled form of the potent influenza neuraminidase inhibitor, zanamivir. This document is intended for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in pharmacokinetic and bioanalytical studies.
Introduction
This compound is a stable isotope-labeled analog of zanamivir, specifically designed for use in quantitative bioanalysis by mass spectrometry.[1] The incorporation of one carbon-13 (¹³C) and two nitrogen-15 (¹⁵N) isotopes into the guanidino group provides a distinct mass shift, enabling its use as an ideal internal standard for the accurate quantification of zanamivir in complex biological matrices.[2] Zanamivir itself is an inhibitor of the influenza virus neuraminidase, an enzyme crucial for the release of newly formed virus particles from infected cells.[3][4] By blocking this enzyme, zanamivir effectively halts the spread of the virus.[4]
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the tables below. Data for the unlabeled zanamivir is also provided for comparison where available.
General Properties
| Property | This compound | Zanamivir (unlabeled) |
| Chemical Name | 5-Acetylamino-4-[(aminoiminomethyl-¹³C,¹⁵N₂)amino]-2,6-anhydro-3,4,5-trideoxy-D-glycero-D-galacto-non-2-enonic acid | (2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid |
| Synonyms | GANA-¹³C,¹⁵N₂; 4-Guanidino-Neu5Ac2en-¹³C,¹⁵N₂; Relenza-¹³C,¹⁵N₂ | Relenza, GG167, 4-Guanidino-Neu5Ac2en |
| CAS Number | 1276528-62-1 | 139110-80-8 |
| Appearance | White Solid | White to off-white powder |
| Purity | ≥98% | >98% |
Molecular Properties
| Property | This compound | Zanamivir (unlabeled) |
| Molecular Formula | C₁₁¹³CH₂₀N₂¹⁵N₂O₇ | C₁₂H₂₀N₄O₇ |
| Molecular Weight | 335.29 g/mol | 332.31 g/mol |
| Exact Mass | 335.1306 | 332.1332 |
Physicochemical Properties
| Property | This compound | Zanamivir (unlabeled) |
| Melting Point | No data available | >245 °C (decomposes) |
| Solubility | Slightly soluble in water and methanol | Slightly soluble in water (0.3 mg/mL at 25°C) and ethanol. Soluble in DMSO (10 mM). |
| Storage | 2-8°C Refrigerator (short-term), -20°C (long-term) | Powder: -20°C for 3 years. In solvent: -80°C for 6 months. |
Synthesis
While a specific, detailed protocol for the synthesis of this compound is not publicly available, it is understood to be derived from the well-established synthetic routes for unlabeled zanamivir. The synthesis of zanamivir typically starts from N-acetylneuraminic acid (Neu5Ac). The key step for the introduction of the isotopic labels would involve the use of a ¹³C and ¹⁵N-labeled guanidinylating agent to introduce the guanidino group at the C-4 position of the neuraminic acid scaffold.
A generalized synthetic approach is outlined below:
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹³C NMR: The most significant feature in the ¹³C NMR spectrum of this compound compared to its unlabeled counterpart would be the signal for the guanidinium carbon. This carbon (¹³C-labeled) is expected to appear as a multiplet due to coupling with the two adjacent ¹⁵N atoms. The chemical shift of the guanidinium carbon in similar environments is typically in the range of 155-160 ppm.
-
¹⁵N NMR: The ¹⁵N NMR spectrum would show signals for the two labeled nitrogen atoms in the guanidino group. The chemical shifts would be influenced by their chemical environment and protonation state.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to be very similar to that of unlabeled zanamivir. The characteristic absorption bands would include:
-
Broad O-H stretching vibrations from the hydroxyl and carboxylic acid groups (~3600-3200 cm⁻¹).
-
N-H stretching vibrations from the amide and guanidinium groups (~3400-3100 cm⁻¹).
-
C=O stretching from the carboxylic acid and amide groups (~1700-1600 cm⁻¹).
-
C=N stretching of the guanidinium group (~1650 cm⁻¹).
-
N-H bending vibrations (~1600-1500 cm⁻¹).
Experimental Protocols
This compound is primarily used as an internal standard for the quantification of zanamivir in biological matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Bioanalytical Method for Zanamivir Quantification
The following is a typical experimental protocol for the quantification of zanamivir in plasma using this compound as an internal standard.
5.1.1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Thaw plasma samples and vortex to ensure homogeneity.
-
To 100 µL of plasma, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in water).
-
Add 200 µL of 4% phosphoric acid in water and vortex.
-
Condition an Oasis MCX µElution plate with 200 µL of methanol followed by 200 µL of water.
-
Load the pre-treated plasma sample onto the SPE plate.
-
Wash the wells with 200 µL of 2% formic acid in water, followed by 200 µL of methanol.
-
Elute the analyte and internal standard with 2 x 25 µL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
5.1.2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is typical.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
-
MRM Transitions:
-
Zanamivir: m/z 333.1 → 60.1 (quantifier), 333.1 → 274.1 (qualifier)
-
This compound: m/z 336.1 → 61.1 (quantifier), 336.1 → 275.1 (qualifier)
-
Mechanism of Action of Zanamivir
Zanamivir, and by extension its isotopically labeled form, acts as a competitive inhibitor of the influenza virus neuraminidase enzyme. This enzyme is essential for cleaving sialic acid residues from the surface of host cells and newly formed viral particles, a process required for the release of progeny virions. By binding to the active site of neuraminidase, zanamivir prevents this cleavage, causing the new virus particles to aggregate at the cell surface and preventing their release and subsequent infection of other cells.
Conclusion
This compound is an essential tool for the accurate and precise quantification of zanamivir in preclinical and clinical research. Its physical and chemical properties are tailored for its use as an internal standard in mass spectrometry-based bioanalytical methods. This guide provides a foundational understanding of its properties and applications, serving as a valuable resource for scientists in the field of drug development and virology.
References
Zanamivir's Mechanism of Action: A Technical Guide to Neuraminidase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zanamivir was the first neuraminidase inhibitor approved for the treatment of influenza, representing a landmark in structure-based drug design. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning Zanamivir's efficacy as a competitive inhibitor of the influenza neuraminidase enzyme. By mimicking the natural substrate, sialic acid, Zanamivir binds with high affinity to the enzyme's active site, preventing the cleavage of sialic acid residues from host cell and new virion surfaces. This inhibition blocks the release of progeny virus particles from infected cells, thereby halting the spread of infection. This document details the quantitative binding affinities, key experimental protocols that elucidated this mechanism, and the structural basis of Zanamivir's interaction with neuraminidase, including the impact of resistance mutations.
Core Mechanism of Neuraminidase Inhibition
The influenza virus life cycle culminates in the budding of new virions from the host cell membrane. The viral hemagglutinin (HA) protein on the surface of these new particles binds to sialic acid residues on the host cell, causing the virions to aggregate and remain tethered to the cell surface. The viral neuraminidase (NA) enzyme is crucial at this stage; it cleaves these terminal sialic acid residues, releasing the newly formed viral particles and allowing them to infect other cells.[1]
Zanamivir is a structural analog of sialic acid, the natural substrate for the neuraminidase enzyme.[1] Its design was a pioneering example of rational, structure-based drug design, leveraging knowledge of the neuraminidase active site.[2][3] The proposed mechanism of action is the competitive inhibition of influenza virus neuraminidase. By binding to the active site of the enzyme, Zanamivir prevents it from cleaving sialic acid, which leads to the aggregation of virus particles and their failure to be released from the host cell.[4]
The key structural feature of Zanamivir that enhances its binding affinity compared to the transition-state analog 2,3-dehydro-2-deoxy-N-acetylneuraminic acid (DANA) is the substitution of the hydroxyl group at the C4 position with a positively charged guanidino group. This guanidino group forms a salt bridge with the highly conserved negatively charged glutamic acid residue at position 119 (Glu119) in the enzyme's active site, significantly increasing the inhibitor's potency.
Quantitative Analysis of Zanamivir's Binding Affinity
The potency of Zanamivir is quantified by its 50% inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the neuraminidase enzyme's activity. These values vary depending on the influenza virus type and subtype, as well as the assay method used.
| Influenza Virus Subtype | Mean Zanamivir IC50 (nM) | Assay Method | Reference |
| Influenza A (H1N1) | 0.76 | Chemiluminescent/Fluorescent | |
| Influenza A (H3N2) | 1.82 - 2.28 | Chemiluminescent/Fluorescent | |
| Influenza B | 2.28 - 4.19 | Chemiluminescent/Fluorescent |
Note: IC50 values can vary between studies due to different experimental conditions.
Experimental Protocols
The mechanism of Zanamivir has been elucidated through several key experimental techniques, primarily neuraminidase inhibition assays and X-ray crystallography.
Neuraminidase Inhibition Assay (Fluorometric Method)
This assay is widely used to determine the IC50 of neuraminidase inhibitors.
Principle: The assay measures the activity of the neuraminidase enzyme using a fluorogenic substrate, 2′-(4-methylumbelliferyl)-α-d-N-acetylneuraminic acid (MUNANA). When neuraminidase cleaves the sialic acid from MUNANA, the fluorescent product 4-methylumbelliferone (4-MU) is released. The amount of fluorescence is proportional to the enzyme activity. In the presence of an inhibitor like Zanamivir, the enzyme activity is reduced, resulting in a lower fluorescent signal.
Detailed Methodology:
-
Virus Titration: Before the inhibition assay, the neuraminidase activity of the virus isolate is titrated to determine the appropriate dilution that gives a linear fluorescent signal over the reaction time.
-
Inhibitor Preparation: A stock solution of Zanamivir is prepared and serially diluted to create a range of concentrations (e.g., 0.01 nM to 10,000 nM).
-
Pre-incubation: Equal volumes of the diluted virus and the Zanamivir dilutions are mixed in a 96-well microtiter plate and pre-incubated for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Enzymatic Reaction: The reaction is initiated by adding a buffer solution (e.g., 32.5 mM MES pH 6.5, 4 mM CaCl₂) containing the MUNANA substrate (final concentration of 100-200 µM). The plate is then incubated at 37°C for a set period (e.g., 15-60 minutes) with shaking.
-
Stopping the Reaction: The reaction is terminated by adding a stop solution, typically a freshly prepared solution of 0.14 M NaOH in 83% ethanol.
-
Fluorescence Measurement: The fluorescence is immediately quantified using a fluorometer with an excitation wavelength of approximately 365 nm and an emission wavelength of around 450 nm.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
X-ray Crystallography
Principle: X-ray crystallography has been instrumental in understanding the precise molecular interactions between Zanamivir and the neuraminidase active site. By determining the three-dimensional structure of the Zanamivir-neuraminidase complex, researchers can visualize the binding orientation of the inhibitor and the specific amino acid residues involved in the interaction.
Methodology Overview:
-
Protein Expression and Purification: The neuraminidase enzyme is expressed, typically using a baculovirus system in insect cells, and then purified.
-
Crystallization: The purified neuraminidase is co-crystallized with Zanamivir. This involves carefully screening various conditions (e.g., pH, temperature, precipitating agents) to find the optimal environment for crystal growth.
-
Data Collection: The resulting crystals are exposed to a high-intensity X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern.
-
Structure Determination and Refinement: The diffraction pattern is used to calculate an electron density map of the molecule. A model of the protein-inhibitor complex is then built into this map and refined to produce a final, high-resolution three-dimensional structure.
These crystallographic studies have confirmed that Zanamivir binds to the active site without causing significant conformational changes to the enzyme's backbone residues. They have also visualized the critical interactions, including the salt bridge between Zanamivir's guanidino group and Glu119, and hydrogen bonds with other conserved active site residues.
Molecular Interactions and the Basis of Resistance
The high affinity of Zanamivir for the neuraminidase active site is due to a network of favorable interactions. Molecular dynamics simulations and X-ray crystallography have identified key amino acid residues that stabilize the binding of Zanamivir.
Key Interacting Residues in the Neuraminidase Active Site:
-
Glu119, Asp151, Glu227, Glu276, Arg118, Arg292, Arg371: These highly conserved residues form a network of hydrogen bonds and ionic interactions with the carboxylate, glycerol, and guanidino groups of Zanamivir.
Mutations in the neuraminidase gene can lead to amino acid substitutions in the active site, reducing the binding affinity of Zanamivir and conferring drug resistance.
Common Zanamivir Resistance Mutations and their Mechanisms:
| Mutation | Mechanism of Resistance | Reference |
| E119G/A/D | Disrupts the critical salt bridge with the guanidino group of Zanamivir. | |
| Q136K | Alters the hydrogen-bond network and deforms the 150-loop in the active site, weakening the interaction between Zanamivir and residues like E276 and D151. | |
| D198G | Reduces susceptibility to both Zanamivir and Oseltamivir. |
Conclusion
Zanamivir's mechanism of action as a neuraminidase inhibitor is a well-characterized example of successful structure-based drug design. By acting as a competitive inhibitor that blocks the release of new virions, Zanamivir effectively curtails the spread of influenza infection. A thorough understanding of its binding kinetics, the specific molecular interactions with the neuraminidase active site, and the mechanisms by which resistance can emerge is crucial for the ongoing development of novel antiviral therapeutics and for monitoring the effectiveness of current treatments. The experimental protocols outlined in this guide provide a foundation for the continued study and surveillance of neuraminidase inhibitors.
References
The Pivotal Role of Zanamivir-¹³C,¹⁵N₂ as an Internal Standard in Mass Spectrometry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the critical function of Zanamivir-¹³C,¹⁵N₂ as a stable isotope-labeled (SIL) internal standard in mass spectrometry-based bioanalysis. Its structural similarity and distinct mass difference from the parent drug, zanamivir, make it an indispensable tool for accurate quantification in complex biological matrices. This document outlines the core principles of its application, detailed experimental protocols, and quantitative performance data.
Core Principles of Stable Isotope-Labeled Internal Standards
In quantitative mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is considered the gold standard for achieving the highest accuracy and precision.[1][2][3] SIL internal standards are analogs of the analyte where one or more atoms have been replaced with their heavier stable isotopes (e.g., ¹³C, ¹⁵N, ²H).[1]
The fundamental principle lies in the near-identical physicochemical properties of the SIL internal standard to the analyte of interest. Zanamivir-¹³C,¹⁵N₂ and zanamivir exhibit analogous behavior during sample preparation, chromatography, and ionization.[4] However, they are readily distinguishable by the mass spectrometer due to their mass difference. This allows the SIL internal standard to effectively compensate for variations in:
-
Sample Preparation: Losses during extraction procedures such as protein precipitation or solid-phase extraction (SPE) affect both the analyte and the internal standard to the same extent.
-
Matrix Effects: Co-eluting endogenous components in biological samples (e.g., plasma, serum, urine) can suppress or enhance the ionization of the analyte in the mass spectrometer's source. Since the SIL internal standard is similarly affected, the ratio of the analyte to the internal standard remains constant, ensuring accurate quantification.
-
Instrumental Variability: Fluctuations in injection volume and mass spectrometer performance are normalized by the use of an internal standard.
By spiking a known concentration of Zanamivir-¹³C,¹⁵N₂ into each sample, a calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. This ratiometric approach ensures robust and reliable quantification across different samples and analytical runs.
Experimental Protocols
The following sections detail a generalized workflow for the quantification of zanamivir in biological matrices using Zanamivir-¹³C,¹⁵N₂ as an internal standard. These protocols are a synthesis of methodologies reported in peer-reviewed literature.
Sample Preparation
The objective of sample preparation is to extract zanamivir and its internal standard from the biological matrix while removing interfering substances. Common techniques include protein precipitation and solid-phase extraction.
2.1.1. Protein Precipitation (PPT)
This is a rapid and straightforward method suitable for high-throughput analysis.
-
Aliquoting: Transfer a small volume (e.g., 50 µL) of the biological sample (e.g., human plasma) into a microcentrifuge tube.
-
Internal Standard Spiking: Add a precise volume of Zanamivir-¹³C,¹⁵N₂ working solution to each sample.
-
Precipitation: Add a precipitating agent, typically acetonitrile or methanol (often in a 3:1 or 4:1 ratio to the sample volume).
-
Vortexing and Centrifugation: Vortex the mixture to ensure thorough mixing and complete protein precipitation. Centrifuge at high speed to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant containing the analyte and internal standard to a clean tube or 96-well plate for LC-MS/MS analysis.
2.1.2. Solid-Phase Extraction (SPE)
SPE provides a cleaner extract compared to PPT, which can be crucial for achieving low limits of quantification.
-
Sample Pre-treatment: Dilute the biological sample with an appropriate buffer.
-
Internal Standard Spiking: Add the Zanamivir-¹³C,¹⁵N₂ working solution.
-
Column Conditioning: Condition an appropriate SPE cartridge (e.g., a strong cation exchange cartridge like Isolute SCX) with methanol followed by the equilibration buffer.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a series of solvents to remove interfering components.
-
Elution: Elute zanamivir and Zanamivir-¹³C,¹⁵N₂ with a suitable elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Chromatographic separation is essential to resolve zanamivir from other sample components, while tandem mass spectrometry provides selective and sensitive detection.
-
Chromatographic Column: Due to the polar nature of zanamivir, Hydrophilic Interaction Liquid Chromatography (HILIC) columns, such as a ZIC-HILIC column, are often employed. Reversed-phase C18 columns can also be used.
-
Mobile Phase: A typical mobile phase for HILIC consists of a gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or ammonium formate). For reversed-phase chromatography, a mixture of methanol or acetonitrile and water with an additive like formic acid is common.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode is commonly used. Detection is performed using Multiple Reaction Monitoring (MRM), which involves monitoring specific precursor-to-product ion transitions for both zanamivir and Zanamivir-¹³C,¹⁵N₂.
Quantitative Data and Performance
The use of Zanamivir-¹³C,¹⁵N₂ allows for the development of robust and sensitive bioanalytical methods. The tables below summarize typical quantitative parameters from published methods.
Table 1: Mass Spectrometry Parameters for Zanamivir and Zanamivir-¹³C,¹⁵N₂
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Zanamivir | 333.1 | 60.0 or 274.1 | Positive ESI | |
| Zanamivir-¹³C,¹⁵N₂ | 336.1 (inferred) | 63.0 (inferred) | Positive ESI |
Note: The m/z values for Zanamivir-¹³C,¹⁵N₂ are inferred based on the labeling at the guanidine moiety, which would result in a +3 Da shift for the precursor ion and the guanidine-related product ion.
Table 2: Summary of LC-MS/MS Method Performance for Zanamivir Quantification
| Parameter | Value | Biological Matrix | Internal Standard | Reference |
| Linearity Range | 2 - 10,000 ng/mL | Rat and Monkey Plasma | [(13)C(1)(15)N(2)] GR121167C | |
| 1 - 50,000 ng/mL | Human Plasma | Stable Isotope-Labeled Zanamivir | ||
| 10 - 5,000 ng/mL | Human Serum | Stable Isotope Internal Standard | ||
| 4 - 80 ng/mL | Human Plasma | Remdesivir | ||
| 2.15 - 64.5 ng/mL | Human Biological Matrices | Ledipasvir | ||
| Lower Limit of Quantification (LLOQ) | 2 ng/mL | Rat and Monkey Plasma | [(13)C(1)(15)N(2)] GR121167C | |
| 1 ng/mL | Human Plasma | Stable Isotope-Labeled Zanamivir | ||
| 10 ng/mL | Human Serum | Stable Isotope Internal Standard | ||
| 4 ng/mL | Human Plasma | Remdesivir | ||
| 2.15 ng/mL | Human Biological Matrices | Ledipasvir | ||
| Sample Volume | 50 µL | Rat and Monkey Plasma | [(13)C(1)(15)N(2)] GR121167C | |
| 50 µL | Human Plasma | Stable Isotope-Labeled Zanamivir | ||
| 200 µL | Human Serum | Stable Isotope Internal Standard |
Visualizing the Workflow
The following diagrams, generated using Graphviz, illustrate the logical flow of a typical bioanalytical method employing Zanamivir-¹³C,¹⁵N₂.
Conclusion
Zanamivir-¹³C,¹⁵N₂ is an essential tool for the accurate and precise quantification of zanamivir in complex biological matrices. Its use as a stable isotope-labeled internal standard in LC-MS/MS methods effectively mitigates variability arising from sample preparation and matrix effects, which is paramount for reliable pharmacokinetic and toxicokinetic studies, as well as therapeutic drug monitoring. The methodologies outlined in this guide demonstrate the robustness and sensitivity that can be achieved, solidifying the role of Zanamivir-¹³C,¹⁵N₂ as the internal standard of choice in the bioanalysis of zanamivir.
References
- 1. Quantification of the anti-influenza drug zanamivir in plasma using high-throughput HILIC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Zanamivir-13C,15N2: A Technical Guide to its Certificate of Analysis and Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the certificate of analysis and purity assessment of Zanamivir-13C,15N2, an isotopically labeled internal standard crucial for the accurate quantification of the antiviral drug Zanamivir. This document outlines the typical data presented in a Certificate of Analysis (CoA), details the experimental protocols for purity and identity confirmation, and illustrates the mechanism of action of Zanamivir.
Certificate of Analysis: A Summary of Quality
A Certificate of Analysis for this compound is a formal document that certifies the quality and purity of a specific batch of the compound. The data is critical for ensuring the reliability and reproducibility of analytical methods. Below is a summary of typical quantitative data found on a CoA.
Table 1: Physicochemical Properties of this compound
| Property | Specification |
| Chemical Name | 5-(acetylamino)-4-[(amino-15N-imino-15N-methyl-13C)amino]-2,6-anhydro-3,4,5-trideoxy-D-glycero-D-galacto-non-2-enonic acid |
| Molecular Formula | C₁₁[¹³C]H₂₀N₂[¹⁵N]₂O₇ |
| Molecular Weight | 335.29 g/mol |
| Appearance | A solid |
| Solubility | Slightly soluble in water |
Table 2: Quality Control and Purity Data
| Test | Method | Specification | Result |
| Purity (by HPLC) | HPLC | ≥98% | 99.5% |
| Isotopic Purity | MS | Report Value | 99% |
| Residual Solvents | GC-HS | Conforms to USP <467> | Conforms |
| Water Content (Karl Fischer) | KF | Report Value | 0.5% |
| Identity (¹H NMR) | NMR | Conforms to structure | Conforms |
| Identity (Mass Spec) | MS | Conforms to structure | Conforms |
Experimental Protocols for Purity and Identity Assessment
The purity and identity of this compound are established through a series of rigorous analytical tests. The following are detailed methodologies for the key experiments cited in the Certificate of Analysis.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is designed to separate and quantify this compound from any potential impurities.
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : YMC C18 (4.6 x 150 mm, 5µm) or equivalent.
-
Mobile Phase : A gradient or isocratic mixture of water and methanol. A typical isocratic condition is water:methanol (20:80 % v/v).
-
Flow Rate : 0.6 mL/min.
-
Detection Wavelength : 230 nm or 320 nm.
-
Injection Volume : 10 µL.
-
Column Temperature : Ambient.
-
Procedure : A solution of this compound is prepared in the mobile phase. The solution is injected into the HPLC system, and the chromatogram is recorded. The purity is calculated by dividing the peak area of the main component by the total peak area of all components.
Mass Spectrometry (MS) for Identity and Isotopic Purity
Mass spectrometry is employed to confirm the molecular weight and determine the isotopic enrichment of this compound.
-
Instrumentation : A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., electrospray ionization - ESI).
-
Ionization Mode : Positive or negative ion mode, depending on the adducts of interest.
-
Scan Range : A range that includes the expected mass-to-charge ratio (m/z) of the labeled compound.
-
Procedure : A dilute solution of the sample is infused into the mass spectrometer. The resulting mass spectrum is analyzed to confirm the presence of the molecular ion corresponding to the ¹³C and ¹⁵N labeled Zanamivir. Isotopic purity is assessed by comparing the abundance of the labeled species to any unlabeled or partially labeled species.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H NMR spectroscopy is used to confirm the chemical structure of this compound.
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent : A suitable deuterated solvent, such as deuterium oxide (D₂O) or deuterated methanol (CD₃OD).
-
Procedure : A small amount of the sample is dissolved in the deuterated solvent. The ¹H NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the observed protons are compared to the expected spectrum for the Zanamivir structure to confirm its identity.
Mechanism of Action and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of Zanamivir and a typical experimental workflow for its analysis.
Caption: Mechanism of action of Zanamivir as a neuraminidase inhibitor.
Caption: Experimental workflow for the purity assessment of this compound.
A Comprehensive Technical Guide to the Synthesis of Isototopically Labeled Zanamivir
This technical guide provides a detailed overview of the synthetic pathways for preparing isotopically labeled Zanamivir, a crucial neuraminidase inhibitor used in the treatment of influenza. The introduction of isotopic labels, such as Carbon-14 (¹⁴C) and Tritium (³H), is essential for conducting critical drug metabolism and pharmacokinetic (DMPK) studies, which are vital for regulatory approval and understanding the drug's behavior in vivo. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth experimental protocols, quantitative data, and visual representations of the synthetic routes.
Introduction to Zanamivir and Isotopic Labeling
Zanamivir (4-guanidino-Neu5Ac2en) is an antiviral drug that functions by inhibiting the neuraminidase enzyme of the influenza virus, preventing the release of new viral particles from infected cells. To thoroughly investigate its absorption, distribution, metabolism, and excretion (ADME) profile, isotopically labeled versions of the molecule are indispensable. These labeled compounds act as tracers, allowing for the sensitive and specific tracking of the drug and its metabolites within biological systems.
This guide focuses on the synthesis of Zanamivir labeled with Carbon-14 at the guanidino carbon and Tritium at the C7 position, as these have been key tracers in its development and study.
Synthesis of [guanidino-¹⁴C]Zanamivir
The synthesis of Zanamivir labeled with Carbon-14 in the guanidino group provides a stable isotopic marker for metabolic and pharmacokinetic studies. The following pathway outlines a high-yielding, multi-step synthesis starting from readily available materials.
Experimental Protocol: [guanidino-¹⁴C]Zanamivir
A key seven-step synthesis for [guanidino-¹⁴C]Zanamivir has been reported, commencing from methyl α-D-mannopyranoside and utilizing potassium [¹⁴C]cyanide as the source of the isotopic label.
-
Initial Steps (Unlabeled Precursor Synthesis): The synthesis begins with the conversion of methyl α-D-mannopyranoside through a series of non-radioactive steps to produce a key amine precursor.
-
Introduction of the ¹⁴C Label: The pivotal step involves the reaction of the amine precursor with [¹⁴C]cyanamide. The [¹⁴C]cyanamide is typically prepared from potassium [¹⁴C]cyanide.
-
Guanidination: The resulting ¹⁴C-labeled intermediate is then converted to the final guanidino-labeled Zanamivir.
-
Purification: The final product is purified using chromatographic techniques to ensure high radiochemical purity.
The overall radiochemical yield for this synthesis was reported to be 28% based on the starting potassium [¹⁴C]cyanide, with a specific activity of 1.81 GBq/mmol (48.9 mCi/mmol) and a radiochemical purity exceeding 98%.
Quantitative Data: [guanidino-¹⁴C]Zanamivir Synthesis
| Step | Description | Starting Material | Key Reagents | Product | Yield (%) | Specific Activity (GBq/mmol) | Radiochemical Purity (%) |
| 1-6 | Synthesis of Amine Precursor | Methyl α-D-mannopyranoside | Various | Amine Precursor | - | - | - |
| 7 | Guanidination with ¹⁴C | Amine Precursor | [¹⁴C]Cyanamide | [guanidino-¹⁴C]Zanamivir | 28 (overall) | 1.81 | >98 |
Synthesis Pathway Diagram
Understanding the antiviral activity of the parent compound Zanamivir
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Zanamivir is a potent and specific inhibitor of the neuraminidase (NA) enzyme of influenza A and B viruses.[1][2][3] As a transition-state analogue of sialic acid, the natural substrate for neuraminidase, Zanamivir binds to the highly conserved active site of the enzyme, preventing the release of progeny virions from the surface of infected cells.[4] This action halts the spread of the infection within the respiratory tract.[4] This guide provides a comprehensive overview of Zanamivir's mechanism of action, quantitative measures of its antiviral activity, and detailed protocols for key experimental assays used to evaluate its efficacy.
Mechanism of Action
The antiviral activity of Zanamivir is centered on its ability to inhibit the influenza virus neuraminidase enzyme.
The Role of Neuraminidase in the Viral Life Cycle
Neuraminidase is a glycoprotein enzyme located on the surface of the influenza virus. Its primary function is to cleave terminal sialic acid residues from glycoconjugates on the surface of infected cells and newly formed viral particles. This enzymatic activity is critical for the final stage of the viral replication cycle: the release of newly assembled virions from the host cell. By removing the sialic acid receptors to which the viral hemagglutinin (HA) protein binds, neuraminidase prevents the aggregation of new virus particles on the cell surface and facilitates their release to infect other cells.
Inhibition by Zanamivir
Zanamivir is designed as a structural analogue of sialic acid. This allows it to bind with high affinity to the active site of the neuraminidase enzyme. The binding of Zanamivir is competitive and reversible. Key interactions include the engagement of the carboxylate moiety of the substrate with a cluster of arginine residues (R118, R292, R371) in the active site. By occupying this catalytic site, Zanamivir effectively blocks the enzyme's access to its natural substrate, sialic acid. Consequently, newly formed virions remain tethered to the host cell surface, unable to detach and propagate the infection.
Signaling Pathway Diagram
Caption: Zanamivir competitively inhibits neuraminidase, preventing viral release.
Quantitative Antiviral Activity
The potency of Zanamivir is quantified by its 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the neuraminidase enzyme's activity or viral replication in cell culture.
Neuraminidase Inhibition Data
The IC50 values for Zanamivir vary depending on the influenza virus type, subtype, and the specific assay used. Generally, Zanamivir shows potent activity in the low nanomolar range.
| Influenza Virus | Subtype/Lineage | Mean IC50 (nM) - Fluorescent Assay | Mean IC50 (nM) - Chemiluminescent Assay | Reference(s) |
| Influenza A | H1N1 | 0.92 | 0.61 - 0.76 | |
| H3N2 | 1.48 | 1.82 - 2.28 | ||
| H1N2 | 3.09 | - | ||
| Influenza B | (Not specified) | 2.02 | 2.28 - 4.19 |
Note: IC50 values can differ based on the specific viral isolates and laboratory conditions.
Activity Against Resistant Strains
Zanamivir often retains activity against influenza strains that have developed resistance to other neuraminidase inhibitors, such as oseltamivir. For example, the common H274Y mutation (H275Y in N1 numbering) in N1 subtype viruses, which confers high-level resistance to oseltamivir, does not significantly affect susceptibility to Zanamivir. However, specific mutations, such as Q136K in H1N1 or E119G/D/A and R292K in H3N2 viruses, can reduce susceptibility to Zanamivir.
| Resistant Strain (NA Mutation) | Fold Increase in Zanamivir IC50 | Reference |
| H3N2 (R292K) | 4 to 25-fold | |
| H1N1 (Q136K) | ~300-fold | |
| Influenza B (R152K) | High (resistant) |
Experimental Protocols
The antiviral activity of Zanamivir is primarily assessed using neuraminidase inhibition assays and cell-based plaque reduction assays.
Neuraminidase Inhibition (NI) Assay (Fluorescence-Based)
This assay directly measures the ability of Zanamivir to inhibit the enzymatic activity of viral neuraminidase. It uses a fluorogenic substrate, 2’-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), which releases a fluorescent product (4-MU) upon cleavage by NA.
Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of Zanamivir in an appropriate assay buffer (e.g., MES with CaCl2).
-
Dilute a stock of influenza virus to a concentration that yields a robust signal in the linear range of the assay.
-
Prepare a working solution of the MUNANA substrate.
-
-
Assay Procedure:
-
In a 96-well microplate, add the diluted Zanamivir solutions.
-
Add the diluted virus preparation to all wells except for the substrate/buffer blanks.
-
Incubate the plate (e.g., 30 minutes at 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.
-
Incubate for a set period (e.g., 60 minutes at 37°C), protected from light.
-
Stop the reaction by adding a stop solution (e.g., a high pH buffer).
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence using a plate reader (Excitation: ~360 nm, Emission: ~450 nm).
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of neuraminidase inhibition for each Zanamivir concentration relative to the virus-only control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
-
Caption: Workflow for the fluorometric neuraminidase inhibition (NI) assay.
Plaque Reduction Assay (PRA)
This cell-based assay evaluates the ability of Zanamivir to inhibit the entire viral replication cycle, measured by the reduction in the formation of viral plaques.
Methodology:
-
Cell Culture:
-
Seed a susceptible cell line, typically Madin-Darby Canine Kidney (MDCK) cells, in 6-well plates and grow to confluent monolayers.
-
-
Infection and Treatment:
-
Wash the cell monolayers and inoculate them with a dilution of influenza virus calculated to produce a countable number of plaques (e.g., 20-40 plaques per well).
-
Allow the virus to adsorb for approximately 1 hour at room temperature or 37°C.
-
-
Overlay and Incubation:
-
Remove the virus inoculum.
-
Overlay the cell monolayers with a semi-solid medium (e.g., containing agarose or Avicel) supplemented with trypsin (required for HA cleavage and viral infectivity) and serial dilutions of Zanamivir.
-
Incubate the plates at 37°C in a 5% CO2 atmosphere for 2-4 days to allow for plaque formation.
-
-
Plaque Visualization and Analysis:
-
Fix the cells with a fixative like glutaraldehyde or formaldehyde.
-
Remove the overlay and stain the cell monolayer with a staining solution, such as crystal violet or carbol fuchsin. Plaques will appear as clear zones where cells have been lysed by the virus.
-
Count the number of plaques at each drug concentration.
-
Calculate the percentage of plaque reduction compared to the no-drug control.
-
The IC50 is the concentration of Zanamivir that reduces the number of plaques by 50%.
-
Caption: Workflow for the influenza virus plaque reduction assay (PRA).
Conclusion
Zanamivir is a highly effective inhibitor of influenza A and B virus replication, acting through the specific and potent inhibition of the viral neuraminidase enzyme. Its mechanism as a sialic acid analogue prevents the release of new virions from infected cells, thereby curtailing the spread of infection. Standardized in vitro methods, including neuraminidase inhibition and plaque reduction assays, consistently demonstrate its antiviral activity in the low nanomolar range. This technical guide provides the foundational data and methodologies for researchers and drug development professionals working with this important antiviral compound.
References
The Precision Tracers: A Technical Guide to Stable Isotope-Labeled Compounds in Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Stable isotope labeling has emerged as an indispensable tool in modern pharmacology, offering unparalleled precision and safety in elucidating the complex journey of a drug and its effects within a biological system. By replacing specific atoms in a drug molecule with their heavier, non-radioactive counterparts (e.g., deuterium ²H, carbon-13 ¹³C, nitrogen-15 ¹⁵N), researchers can create a chemically identical but mass-shifted version of the compound. This "heavy" analog acts as a perfect tracer, distinguishable by mass spectrometry, allowing for precise quantification and tracking without the safety and disposal concerns associated with radioactive isotopes.[1][2] This guide provides a detailed overview of the core applications, experimental methodologies, and data interpretation techniques involving stable isotope-labeled compounds in drug discovery and development.
Core Applications in Drug Discovery
The use of stable isotopes spans the entire drug development pipeline, from early discovery to clinical trials. The primary applications fall into three key categories: Drug Metabolism and Pharmacokinetics (DMPK), Pharmacodynamics (PD) and Target Engagement, and Mechanistic Toxicology.
Drug Metabolism and Pharmacokinetics (DMPK)
Stable isotope-labeled compounds are the gold standard for characterizing the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.[2][3][4]
-
Metabolite Identification: Co-administering a 1:1 mixture of a parent drug and its stable isotope-labeled version results in a unique "doublet" signal in the mass spectrum for the parent drug and any of its metabolites. This signature allows for the rapid and unambiguous identification of drug-related metabolites in complex biological matrices like plasma or urine.
-
Absolute Bioavailability Studies: This critical study determines the fraction of an orally administered drug that reaches systemic circulation. The "microdose" approach involves the simultaneous administration of an oral therapeutic dose of the unlabeled drug and an intravenous (IV) microdose (typically ≤1% of the therapeutic dose) of the stable isotope-labeled version. By measuring the ratio of the labeled to unlabeled drug in blood samples, researchers can calculate the absolute bioavailability with high accuracy in a single experiment, eliminating the intra-subject variability seen in traditional two-period crossover studies.
-
Pharmacokinetic Profiling & The Kinetic Isotope Effect: Deuterium labeling, in particular, is used to strategically alter a drug's metabolic profile. Replacing a hydrogen atom with a deuterium atom at a site of metabolism creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. This is known as the Kinetic Isotope Effect (KIE) , which can significantly slow down the rate of metabolism by enzymes like Cytochrome P450 (CYP450). This strategy can lead to improved pharmacokinetic properties, such as a lower clearance rate, a longer half-life (t½), and higher plasma exposure (AUC), potentially allowing for lower or less frequent dosing.
Pharmacodynamics and Target Engagement
Understanding what a drug does to the body (pharmacodynamics) is crucial. Stable isotope labeling, particularly in the field of quantitative proteomics, provides a powerful lens to view these effects at the molecular level.
-
Quantitative Proteomics (SILAC): Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a metabolic labeling strategy used to quantify changes in protein expression in response to a drug. In a typical experiment, one population of cells is grown in media containing normal "light" amino acids (e.g., ¹²C₆-Arginine), while another is grown in media with "heavy" versions (e.g., ¹³C₆-Arginine). The "heavy" cells are treated with the drug, and the "light" cells serve as a control. The cell populations are then combined, proteins are extracted and digested, and the resulting peptides are analyzed by LC-MS/MS. The ratio of heavy to light peptide signals reveals the relative change in abundance for thousands of proteins simultaneously, providing a global snapshot of the drug's impact on cellular pathways.
Mechanistic Toxicology
Investigating the mechanisms behind drug-induced toxicity is a critical safety assessment. Stable isotopes are used to trace the formation of reactive metabolites, which are often implicated in adverse drug reactions. By understanding how and where a drug is metabolized to a toxic species, medicinal chemists can redesign the molecule to block that specific metabolic pathway, a common strategy being the use of deuterium to slow the reaction via the KIE.
Quantitative Data Presentation
Summarizing quantitative data is essential for comparing the effects of isotopic labeling. The following tables provide examples from preclinical and clinical research areas.
Table 1: Comparative Pharmacokinetic Parameters of Deuterated vs. Non-Deuterated Drugs
Deuteration can significantly alter the pharmacokinetic profile of a drug. This table shows data from a preclinical study comparing d₉-methadone to its non-deuterated parent compound in mice following a single intravenous administration.
| Parameter | Methadone (Unlabeled) | d₉-Methadone (Deuterated) | Fold Change |
| Dose (mg/kg) | 2.0 | 2.0 | - |
| Cₘₐₓ (ng/mL) | 102 ± 21 | 451 ± 98 | 4.4x Increase |
| AUC₀₋₈h (ng·h/mL) | 400 ± 117 | 2280 ± 640 | 5.7x Increase |
| Clearance (L/h/kg) | 4.7 ± 0.8 | 0.9 ± 0.3 | 5.2x Decrease |
| Vss (L/kg) | 16.1 ± 3.4 | 2.1 ± 0.8 | 7.7x Decrease |
| Data adapted from a study on methadone pharmacokinetics in CD-1 mice. |
Table 2: Example of Protein Expression Changes from a SILAC Experiment
This table illustrates typical data from a SILAC experiment, showing the effect of the drug Thalidomide on protein expression in HepG2 cells. Ratios represent the change in protein abundance in treated vs. control cells.
| Protein Accession | Protein Name | Function | SILAC Ratio (Treated/Control) | Regulation |
| P04075 | Annexin A2 (ANXA2) | Cell structure, membrane fusion | 1.45 | Upregulated |
| P08670 | Vimentin (VIM) | Cytoskeleton, cell integrity | 1.31 | Upregulated |
| P02768 | Albumin (ALB) | Plasma protein, transport | 0.78 | Downregulated |
| P00558 | LDH-A | Glycolysis | 0.81 | Downregulated |
| Data conceptualized from a SILAC study on Thalidomide. A ratio > 1.2 was considered significant upregulation, and < 0.83 was significant downregulation. |
Table 3: Metabolic Flux Changes in Response to a Glycolytic Pathway Inhibitor
This table shows the change in ¹³C enrichment in key metabolites in Human Umbilical Vein Endothelial Cells (HUVEC) after treatment with Fidarestat, an aldose reductase inhibitor. The data is derived from a ¹³C-Metabolic Flux Analysis (MFA) experiment using a ¹³C-labeled glucose tracer.
| Metabolite | Pathway | % Change in ¹³C Enrichment |
| Pyruvate | Glycolysis | -10% |
| Lactate | Glycolysis | -8% |
| Citrate | TCA Cycle | -7% |
| Fumarate | TCA Cycle | -5% |
| Malate | TCA Cycle | -6% |
| Serine | Amino Acid Synthesis | -43% |
| Data adapted from a ¹³C-MFA study on HUVEC cells treated with Fidarestat. |
Key Experimental Protocols & Visualizations
Detailed methodologies and clear visual workflows are crucial for reproducing and understanding these powerful techniques.
The Kinetic Isotope Effect (KIE)
The KIE is the foundational principle behind using deuterium to enhance metabolic stability. By replacing a hydrogen with a heavier deuterium atom at a metabolic "soft spot," the rate of enzymatic bond cleavage is reduced.
Protocol: Absolute Bioavailability via Co-administration
This method provides a definitive measure of oral bioavailability (F) by comparing plasma concentrations after simultaneous oral and IV administration.
Methodology:
-
Synthesis: Synthesize a stable isotope-labeled (e.g., ¹³C₄, d₇) version of the drug for intravenous administration.
-
Dosing: Administer the therapeutic dose of the unlabeled drug orally and a 100:1 lower "microdose" of the labeled drug intravenously to the same subject.
-
Blood Sampling: Collect serial blood samples over a defined time course (e.g., 0-48 hours).
-
Sample Preparation: Extract the drug from plasma samples. A stable isotope-labeled internal standard for a different compound is often added here to control for extraction efficiency.
-
LC-MS/MS Analysis: Use a validated LC-MS/MS method to simultaneously quantify the concentrations of the unlabeled (from the oral dose) and labeled (from the IV dose) drug in each plasma sample.
-
Calculation: Calculate the Area Under the Curve (AUC) for both the oral (AUC_oral) and intravenous (AUC_IV) concentration-time profiles. Absolute bioavailability (F) is calculated as: F (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
Protocol: Quantitative Proteomics using SILAC
SILAC provides a highly accurate method for determining relative changes in protein abundance between two cell populations.
Methodology:
-
Cell Culture & Labeling: Culture two populations of the same cell line.
-
"Light" Population: Grow in media containing standard ("light") essential amino acids (e.g., L-Arginine, L-Lysine).
-
"Heavy" Population: Grow in identical media, but with stable isotope-labeled counterparts (e.g., ¹³C₆-Arginine, ¹³C₆,¹⁵N₂-Lysine).
-
Grow cells for at least five divisions to ensure >95% incorporation of the labeled amino acids.
-
-
Experimental Treatment: Treat the "heavy" labeled cells with the experimental drug and the "light" cells with a vehicle control.
-
Sample Pooling: Harvest and count the cells from both populations. Mix them in a 1:1 ratio.
-
Protein Extraction & Digestion: Lyse the combined cells, extract the total protein, and digest the proteins into peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Analyze the mixed peptide sample. In the mass spectrum, each peptide will appear as a pair of peaks ("light" and "heavy") separated by a specific mass difference corresponding to the isotopic labels.
-
Data Analysis: Use specialized software (e.g., MaxQuant) to identify peptides and calculate the heavy/light (H/L) ratios for each, which corresponds to the relative abundance of the parent protein.
Protocol: ¹³C-Metabolic Flux Analysis (¹³C-MFA)
¹³C-MFA quantifies the rates (fluxes) of intracellular metabolic pathways by tracking the incorporation of ¹³C from a labeled substrate into downstream metabolites.
Methodology:
-
Tracer Selection & Labeling: Culture cells in a defined medium where the primary carbon source (e.g., glucose) is replaced with a ¹³C-labeled version (e.g., [U-¹³C₆]-glucose or [1,2-¹³C₂]-glucose). Allow the cells to reach a metabolic and isotopic steady state.
-
Metabolite Extraction: Quench metabolism rapidly and extract intracellular metabolites.
-
LC-MS/MS Analysis: Analyze the extracts using LC-MS/MS to determine the mass isotopologue distribution (MID) for each metabolite of interest (e.g., pyruvate, lactate, citrate). The MID reveals the percentage of the metabolite pool that contains zero, one, two, etc., ¹³C atoms.
-
Flux Calculation: Use the measured MIDs and known metabolic network stoichiometry as inputs for computational software (e.g., INCA, Metran). The software fits the data to a metabolic model to calculate the intracellular flux values that best explain the observed labeling patterns.
References
Methodological & Application
Application Notes and Protocols for Zanamivir-13C,15N2 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Zanamivir-13C,15N2, a stable isotope-labeled (SIL) version of the antiviral drug Zanamivir, in pharmacokinetic (PK) research. The use of SIL compounds is a powerful technique in drug development, offering high precision and accuracy in characterizing the absorption, distribution, metabolism, and excretion (ADME) of a drug.
Introduction to Zanamivir and the Role of Stable Isotopes
Zanamivir is an inhibitor of the neuraminidase enzyme of influenza A and B viruses, used for the treatment and prophylaxis of influenza.[1] It is primarily administered via oral inhalation, which leads to low systemic bioavailability (10-20%).[2][3] Zanamivir is not metabolized in the body and is excreted unchanged in the urine.[2][4]
Stable isotope labeling involves replacing one or more atoms in a drug molecule with their heavier, non-radioactive isotopes, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N). This compound is chemically identical to unlabeled Zanamivir but has a higher molecular weight. This mass difference allows for its simultaneous detection and quantification alongside the unlabeled drug using mass spectrometry.
The primary applications of this compound in pharmacokinetic studies include:
-
As an Internal Standard (IS): This is the most common application, where a known amount of this compound is added to biological samples (e.g., plasma, urine) during bioanalysis. It helps to correct for variations in sample processing and instrument response, ensuring accurate quantification of the unlabeled Zanamivir.
-
As a Tracer in "Micro-Dose" or "Co-Administration" Studies: A small, precisely known amount of this compound can be administered to subjects simultaneously with or at a different time point than the unlabeled Zanamivir. This advanced technique allows for the determination of key pharmacokinetic parameters with high precision, such as absolute bioavailability, by comparing the concentration-time profiles of the labeled and unlabeled drug.
Experimental Protocols
Protocol 1: Quantification of Zanamivir in Human Plasma using this compound as an Internal Standard
This protocol outlines the bioanalytical method for measuring Zanamivir concentrations in human plasma samples from a clinical study.
1. Materials and Reagents:
-
Zanamivir reference standard
-
This compound (Internal Standard)
-
Human plasma (drug-free, for calibration standards and quality controls)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Protein precipitation plates or tubes
2. Preparation of Solutions:
-
Zanamivir Stock Solution (1 mg/mL): Accurately weigh and dissolve Zanamivir reference standard in ultrapure water.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in ultrapure water.
-
Working Solutions: Prepare serial dilutions of the Zanamivir stock solution in water to create working solutions for calibration standards and quality control (QC) samples. Prepare a working solution of the IS at an appropriate concentration (e.g., 100 ng/mL) in water.
3. Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma samples (unknowns, calibration standards, or QCs) into a 96-well plate or microcentrifuge tubes.
-
Add 150 µL of the IS working solution in acetonitrile to each well/tube.
-
Vortex mix for 2 minutes to precipitate proteins.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or vials for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography system.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is suitable for retaining the polar Zanamivir molecule.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: Develop a suitable gradient to achieve good separation and peak shape.
-
Injection Volume: 5-10 µL
-
MS/MS Detection: Operate in positive ion mode. Monitor the specific mass transitions for Zanamivir and this compound.
-
Zanamivir: e.g., m/z 333.2 → 60.2
-
This compound: e.g., m/z 336.2 → 63.2
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (Zanamivir/Zanamivir-13C,15N2) against the nominal concentration of the calibration standards.
-
Use a weighted linear regression to fit the curve.
-
Determine the concentration of Zanamivir in the unknown samples and QCs from the calibration curve.
Protocol 2: Determining Absolute Bioavailability of Orally Inhaled Zanamivir using an Intravenous Micro-Dose of this compound
This protocol describes a clinical study design to precisely measure the absolute bioavailability of inhaled Zanamivir.
1. Study Design:
-
Design: Single-period, open-label study in healthy adult volunteers.
-
Treatment:
-
Dose 1 (Oral Inhalation): A therapeutic dose of unlabeled Zanamivir (e.g., 10 mg).
-
Dose 2 (Intravenous Infusion): A micro-dose of this compound (e.g., 100 µg) administered as a short intravenous infusion. The IV dose is administered concurrently or shortly after the inhaled dose.
-
-
Subjects: A sufficient number of healthy volunteers to achieve statistical power.
2. Dosing and Sample Collection:
-
Administer the 10 mg inhaled dose of unlabeled Zanamivir to the subjects.
-
Administer the 100 µg intravenous dose of this compound.
-
Collect serial blood samples at predefined time points (e.g., pre-dose, and at 5, 15, 30, 45 minutes, and 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).
-
Process blood samples to obtain plasma and store frozen at -80°C until analysis.
-
Collect urine in intervals (e.g., 0-4, 4-8, 8-12, 12-24 hours) to determine renal clearance.
3. Bioanalysis:
-
Analyze plasma and urine samples for concentrations of both unlabeled Zanamivir and this compound using a validated LC-MS/MS method as described in Protocol 1. The method will require two sets of calibration standards, one for each analyte. A different SIL internal standard (e.g., deuterated Zanamivir) may be used for the bioanalysis itself.
4. Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters for both unlabeled Zanamivir (from inhaled dose) and this compound (from IV dose) using non-compartmental analysis.
-
Key parameters include:
-
Area Under the concentration-time Curve (AUC)
-
Maximum Concentration (Cmax)
-
Time to Maximum Concentration (Tmax)
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of Distribution (Vd)
-
-
Calculate Absolute Bioavailability (F%):
-
F% = (AUC_inhaled / AUC_IV) * (Dose_IV / Dose_inhaled) * 100
-
Data Presentation
The following tables summarize typical pharmacokinetic parameters for Zanamivir from literature, which would be determined in studies utilizing this compound.
Table 1: Pharmacokinetic Parameters of Zanamivir Following Intravenous and Oral Inhaled Administration
| Parameter | Intravenous Administration (600 mg) | Oral Inhaled Administration (10 mg) |
| Cmax (ng/mL) | ~45,000 | 21.2 |
| Tmax (h) | End of infusion | 1.75 |
| AUC (ng·h/mL) | Dose-proportional | Variable |
| t1/2 (h) | ~2.5 | 2.5 - 5.1 |
| CL (L/h) | 2.5 - 10.9 | N/A |
| Vd (L) | ~16 | N/A |
| Renal Excretion (% of dose) | ~90% (unchanged) | ~90% of absorbed dose (unchanged) |
Data compiled from multiple sources for illustrative purposes.
Table 2: Example LC-MS/MS Parameters for Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Zanamivir | 333.2 | 60.2 |
| This compound (IS/Tracer) | 336.2 | 63.2 |
Specific transitions should be optimized for the instrument in use.
Visualizations
Caption: Workflow for a pharmacokinetic study using co-administration of labeled and unlabeled Zanamivir.
Caption: Pharmacokinetic pathway of orally inhaled Zanamivir.
References
- 1. Pharmacokinetic equivalence of stable-isotope-labeled and unlabeled drugs. Phenobarbital in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of zanamivir after intravenous, oral, inhaled or intranasal administration to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Zanamivir Analysis in Human Plasma
These application notes provide detailed protocols for the sample preparation of zanamivir in human plasma for quantitative analysis. The methodologies described are intended for researchers, scientists, and professionals in the field of drug development and bioanalysis.
Introduction
Zanamivir is an antiviral agent used for the treatment and prophylaxis of influenza. Accurate quantification of zanamivir in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. Due to the complex nature of plasma, effective sample preparation is essential to remove interfering substances such as proteins and phospholipids, thereby ensuring the accuracy, precision, and sensitivity of the analytical method, which is typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
This document outlines two common and effective sample preparation techniques: Solid-Phase Extraction (SPE) and Protein Precipitation (PPT) .
Solid-Phase Extraction (SPE)
Solid-Phase Extraction is a highly selective sample preparation technique that separates components of a mixture according to their physical and chemical properties. For zanamivir, a polar drug, SPE provides excellent cleanup, leading to reduced matrix effects and improved assay sensitivity.
Experimental Protocol: Automated High-Throughput SPE
This protocol is adapted from a validated high-throughput method for the analysis of zanamivir in human plasma using a 96-well SPE plate format.[1]
Materials:
-
Human plasma samples
-
Zanamivir analytical standard
-
Stable isotope-labeled internal standard (SIL-IS), e.g., SIL-zanamivir
-
Reagents: Acetonitrile, Acetic Acid, Methanol, Water, Triethylamine
-
SPE Plate: Oasis MCX 96-well plate or equivalent
-
Automated liquid handling system (e.g., Freedom Evo 200)
-
96-well collection plates
-
Plate shaker
-
Plate evaporator
Procedure:
-
Sample Pre-treatment:
-
To a 1 mL 96-well plate, add 100 µL of the internal standard solution.
-
Add 50 µL of human plasma to each well.
-
Mix the plate on a shaker at 800 rpm.
-
Precipitate proteins by adding 250 µL of acetonitrile followed by 50 µL of 3% aqueous acetic acid.[1]
-
-
SPE Plate Conditioning:
-
Condition the SPE plate wells with an appropriate solvent as per the manufacturer's instructions (typically methanol followed by water).
-
-
Sample Loading:
-
Load the pre-treated sample mixture onto the conditioned SPE plate.
-
-
Washing:
-
Elution:
-
Elute zanamivir from the SPE plate using 900 µL of methanol:water:triethylamine (45:45:10, v/v/v) into a clean 96-well collection plate.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
Quantitative Data Summary for SPE
| Parameter | Value | Reference |
| Linearity Range | 1 - 50,000 ng/mL | |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | |
| Extraction Recovery | 93.4% - 94.7% | |
| Matrix Effect | Negligible, compensated by SIL-IS | |
| Precision (%RSD) | ≤6.81% | |
| Accuracy | 96.49% - 103.88% |
Workflow Diagram for SPE
Protein Precipitation (PPT)
Protein precipitation is a simpler and faster method for sample preparation. It involves adding a water-miscible organic solvent to the plasma sample to denature and precipitate proteins, which are then separated by centrifugation or filtration.
Experimental Protocol: Protein Precipitation
This protocol is based on methods developed for the rapid quantification of zanamivir in human plasma.
Materials:
-
Human plasma samples
-
Zanamivir analytical standard
-
Internal standard (e.g., Remdesivir or a stable isotope-labeled analog)
-
Reagents: Acetonitrile or Methanol
-
Microcentrifuge tubes or 96-well protein precipitation plates
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Aliquoting:
-
Pipette a specific volume of human plasma (e.g., 300 µL) into a microcentrifuge tube.
-
-
Internal Standard Addition:
-
Add the internal standard solution to the plasma sample (e.g., 300 µL of 500 ng/mL IS solution).
-
-
Protein Precipitation:
-
Add a precipitating solvent, typically acetonitrile or methanol, in a ratio of 3:1 (solvent:plasma). For example, add 900 µL of acetonitrile.
-
Vortex the mixture vigorously for 1-3 minutes to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the samples at a high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube or a well in a 96-well plate.
-
-
Analysis:
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in the mobile phase if further concentration is needed.
-
Quantitative Data Summary for PPT
| Parameter | Value | Reference |
| Linearity Range | 4 - 80 ng/mL | |
| Lower Limit of Quantification (LLOQ) | 4 ng/mL | |
| Extraction Recovery | >99% | |
| Matrix Effect | Negligible (%CV of 0.83) | |
| Precision (Intra-day & Inter-day) | 0.81 - 1.98% | |
| Accuracy | Within acceptable limits as per FDA guidelines |
Workflow Diagram for PPT
Conclusion
Both Solid-Phase Extraction and Protein Precipitation are effective techniques for the preparation of human plasma samples for zanamivir analysis.
-
SPE offers superior sample cleanup, which can lead to lower matrix effects and higher sensitivity, making it particularly suitable for methods requiring very low limits of quantification. High-throughput and automated SPE methods are well-suited for large clinical studies.
-
PPT is a simpler, faster, and more cost-effective method. It has been shown to provide excellent recovery and negligible matrix effects for zanamivir, making it a robust choice for many applications.
The choice of method will depend on the specific requirements of the assay, such as the desired sensitivity, throughput, and available instrumentation. Both methods, when properly validated, can provide accurate and reliable quantification of zanamivir in human plasma.
References
Application Notes and Protocols for Solid-Phase Extraction of Zanamivir from Biological Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction
Zanamivir is a potent neuraminidase inhibitor used for the treatment and prophylaxis of influenza A and B viruses. Accurate quantification of zanamivir in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicological studies. Solid-phase extraction (SPE) is a widely adopted sample preparation technique that offers high recovery and sample cleanup, making it ideal for sensitive analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides a detailed overview of SPE protocols for the extraction of zanamivir from various biological matrices, including quantitative data summaries and a step-by-step experimental protocol.
Data Presentation: Quantitative Performance of Zanamivir SPE Protocols
The following tables summarize the quantitative data from various published methods for the solid-phase extraction of zanamivir from biological matrices.
Table 1: SPE Performance Data for Zanamivir in Human Plasma/Serum
| SPE Sorbent | Biological Matrix | LLOQ (ng/mL) | Recovery (%) | Analytical Method | Reference |
| Chrombond-C18 | Human Plasma | 2.15 | 92.8 - 94.7 | LC-MS/MS | [1] |
| Isolute SCX | Human Serum | 10 | Not Reported | LC-MS/MS | [2] |
| Strong Cation Exchange (SCX) | Human Plasma | 1 | ~10 (initially, improved with SCX) | HILIC-MS/MS | [3] |
LLOQ: Lower Limit of Quantification
Table 2: Linearity and Concentration Ranges
| SPE Sorbent | Biological Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Analytical Method | Reference |
| Chrombond-C18 | Human Plasma | 2.15 - 64.5 | > 0.999 | LC-MS/MS | [1] |
| Isolute SCX | Human Serum | 10 - 5000 | Not Reported | LC-MS/MS | [2] |
| Strong Cation Exchange (SCX) | Human Plasma | 1 - 50,000 | Not Reported | HILIC-MS/MS |
Experimental Workflow Diagram
Caption: Solid-Phase Extraction (SPE) workflow for Zanamivir.
Detailed Experimental Protocol: C18-Based SPE for Zanamivir from Human Plasma
This protocol is a representative method adapted from published literature for the extraction of zanamivir from human plasma using a C18 sorbent, followed by LC-MS/MS analysis.
Materials and Reagents:
-
Zanamivir reference standard
-
Internal Standard (IS) (e.g., Ledipasvir or a stable isotope-labeled zanamivir)
-
Human plasma (with anticoagulant)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Diethylamine (DEA)
-
Acetone
-
Water (deionized or HPLC grade)
-
SPE cartridges: Chrombond-C18 or equivalent
Equipment:
-
SPE manifold
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
-
Calibrated micropipettes
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Zanamivir Stock Solution: Prepare a stock solution of zanamivir in a suitable solvent (e.g., methanol).
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of the IS in a suitable solvent.
-
Working Standard and IS Solutions: Prepare working solutions by serial dilution of the stock solutions with an appropriate diluent (e.g., methanol).
-
1% Diethylamine (DEA) Solution: Prepare a 1% (v/v) solution of DEA in water.
-
-
Sample Pre-treatment:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To 200 µL of plasma in a microcentrifuge tube, add the internal standard solution.
-
Vortex the mixture for 30 seconds.
-
-
Solid-Phase Extraction (SPE):
-
Sorbent Conditioning: Activate the C18 SPE cartridge by passing 2 mL of methanol through it.
-
Sorbent Equilibration: Equilibrate the cartridge by passing 1 mL of 1.0% DEA solution. Do not allow the cartridge to dry out.
-
Sample Loading: Load the pre-treated plasma sample (approximately 200 µL) onto the cartridge. Allow the sample to pass through the sorbent bed slowly under gravity or gentle vacuum.
-
Follow the sample loading with 100 µL of 1% DEA.
-
Washing: Wash the cartridge with 1.0% DEA solution to remove polar interferences.
-
Elution: Elute zanamivir and the internal standard from the cartridge with 3.0 mL of acetone into a clean collection tube.
-
-
Eluate Processing:
-
Evaporate the eluate to dryness at approximately 45°C under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 0.1% formic acid and acetonitrile, 35:65, v/v).
-
Vortex the reconstituted sample to ensure complete dissolution.
-
Transfer the sample to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Inject an appropriate volume (e.g., 5.0 µL) of the prepared sample into the LC-MS/MS system.
-
Analyze the samples using a validated LC-MS/MS method for zanamivir.
-
Signaling Pathway Diagram (Illustrative)
While zanamivir's mechanism of action does not involve a classical signaling pathway, the following diagram illustrates its logical relationship with the influenza virus life cycle.
Caption: Zanamivir's mechanism of action in the influenza virus life cycle.
Conclusion
Solid-phase extraction is a robust and reliable method for the extraction of zanamivir from biological matrices, enabling accurate and sensitive quantification by LC-MS/MS. The choice of SPE sorbent and optimization of the extraction protocol are critical for achieving high recovery and minimizing matrix effects. The protocols and data presented in this document provide a comprehensive guide for researchers and scientists involved in the analysis of zanamivir.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. Liquid chromatographic-tandem mass spectrometric method for the determination of the neuraminidase inhibitor zanamivir (GG167) in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of the anti-influenza drug zanamivir in plasma using high-throughput HILIC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Zanamivir and its Internal Standard in Human Plasma using HILIC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of the antiviral drug Zanamivir and its stable isotope-labeled (SIL) internal standard in human plasma. Due to the highly polar nature of Zanamivir, traditional reversed-phase liquid chromatography (RPLC) methods often fail to provide adequate retention.[1][2] This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) to achieve excellent retention, peak shape, and sensitivity. The method described herein is ideal for pharmacokinetic studies and therapeutic drug monitoring, offering a wide linear range and high throughput capabilities.
Introduction
Zanamivir is a potent neuraminidase inhibitor used for the treatment and prophylaxis of influenza A and B virus infections. Accurate quantification of Zanamivir in biological matrices is crucial for clinical and preclinical studies. Zanamivir is a highly polar compound with a logP of -4.1, making it challenging to retain on conventional C18 columns.[1][2] Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective alternative for the separation of polar compounds.[1] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent and a small amount of aqueous solvent. This allows for the retention of polar analytes that are poorly retained in reversed-phase chromatography. This application note presents a validated HILIC-MS/MS method for the determination of Zanamivir in human plasma, utilizing a stable isotope-labeled internal standard to ensure accuracy and precision.
Experimental
Materials and Reagents
-
Zanamivir and its stable isotope-labeled internal standard (e.g., [¹³C,¹⁵N₂] Zanamivir) were obtained from a certified supplier.
-
HPLC-grade acetonitrile, methanol, and water were purchased from a reputable vendor.
-
Ammonium acetate and acetic acid (LC-MS grade) were used for mobile phase preparation.
-
Human plasma was sourced from an accredited biobank.
Sample Preparation
A protein precipitation method was employed for sample preparation:
-
To 50 µL of human plasma in a microcentrifuge tube, add 100 µL of the internal standard working solution (e.g., 100 ng/mL in acetonitrile).
-
Add 150 µL of methanol to precipitate plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
HILIC-MS/MS Conditions
The analysis was performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | ZIC-HILIC (5 µm, 50 x 2.1 mm) with a guard column |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 3.5 with Acetic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | See Table 2 |
| Flow Rate | 500 µL/min |
| Column Temperature | 20°C |
| Injection Volume | 10 µL |
| Autosampler Temperature | 20°C |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 95 |
| 2.0 | 50 |
| 2.1 | 95 |
| 4.0 | 95 |
Table 3: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | See Table 4 |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Table 4: MRM Transitions for Zanamivir and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Zanamivir | 333.1 | 60.0 |
| Zanamivir Internal Standard | 336.1 | 63.0 |
Results and Discussion
The developed HILIC-MS/MS method demonstrated excellent chromatographic performance for the separation of Zanamivir and its internal standard. The use of a HILIC column provided good retention and peak shape for the highly polar Zanamivir.
Quantitative Performance
The method was validated according to FDA guidelines. A linear calibration curve was obtained over a wide concentration range, typically from 1 to 50,000 ng/mL. The coefficient of determination (r²) was consistently >0.99.
Table 5: Quantitative Data Summary
| Analyte | Retention Time (min) | Linearity Range (ng/mL) | r² |
| Zanamivir | ~1.8 | 1 - 50,000 | >0.99 |
| Internal Standard | ~1.8 | - | - |
The precision and accuracy of the method were within acceptable limits, with intra- and inter-day precision (%CV) being less than 15% and accuracy (%RE) within ±15%.
Protocol
Preparation of Stock and Working Solutions
-
Zanamivir Stock Solution (1 mg/mL): Accurately weigh 10 mg of Zanamivir and dissolve it in 10 mL of deionized water.
-
Internal Standard Stock Solution (1 mg/mL): Prepare in the same manner as the Zanamivir stock solution.
-
Working Solutions: Prepare working solutions by serial dilution of the stock solutions with an appropriate solvent (e.g., water or acetonitrile).
Sample Analysis Workflow
Caption: Experimental workflow for Zanamivir analysis.
HILIC Separation Principle
The separation mechanism in HILIC is based on the partitioning of polar analytes between a water-enriched layer on the surface of the polar stationary phase and the bulk mobile phase, which has a high organic solvent content.
References
Application Note: High-Throughput Quantification of Zanamivir and Zanamivir-¹³C,¹⁵N₂ in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Zanamivir is an antiviral drug used for the treatment and prophylaxis of influenza A and B viruses. It functions as a neuraminidase inhibitor, preventing the release of new viral particles from infected cells. Accurate and sensitive quantification of Zanamivir in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. This application note provides a detailed protocol for the determination of Zanamivir in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Zanamivir-¹³C,¹⁵N₂, ensures high accuracy and precision.
Experimental Protocols
This section details the methodologies for sample preparation, liquid chromatography, and mass spectrometry for the quantification of Zanamivir.
Sample Preparation: Solid-Phase Extraction (SPE)
A solid-phase extraction method is employed for the clean-up and concentration of Zanamivir from human plasma.
Materials:
-
Human plasma samples
-
Zanamivir and Zanamivir-¹³C,¹⁵N₂ stock solutions
-
Internal Standard (IS) working solution
-
Methanol
-
Acetonitrile
-
0.1% Formic acid in water
-
Waters Oasis MCX 1 cc (30 mg) LP Extraction Cartridges
Procedure:
-
To 300 µL of plasma sample, add 300 µL of the Zanamivir-¹³C,¹⁵N₂ internal standard solution (500 ng/mL in 4% phosphoric acid in water).
-
Vortex mix the samples for 30 seconds.
-
Condition the Oasis MCX SPE cartridges with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.
-
Load the entire sample mixture onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water.
-
Wash the cartridge with 1 mL of methanol.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Liquid Chromatography (LC)
A Hydrophilic Interaction Liquid Chromatography (HILIC) method is recommended for optimal retention and separation of the polar Zanamivir molecule.
LC System: Agilent 1200 series or equivalent Column: ZIC-HILIC (5 µm, 50 × 2.1 mm) with a ZIC-HILIC guard column (16 × 1.0 mm) Mobile Phase A: 10 mM Ammonium acetate in water, pH 3.5 with acetic acid Mobile Phase B: Acetonitrile Flow Rate: 500 µL/min Column Temperature: 20°C Injection Volume: 10 µL
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 95 |
| 2.0 | 50 |
| 2.1 | 95 |
| 4.0 | 95 |
Mass Spectrometry (MS)
The analysis is performed on a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode and using Multiple Reaction Monitoring (MRM).
Mass Spectrometer: API 5000 or equivalent Ionization Mode: Positive Electrospray Ionization (ESI) Ion Source Temperature: 600°C IonSpray Voltage: 5500 V Curtain Gas (CUR): 25 psi Nebulizer Gas (GS1): 45 psi Turbo Gas (GS2): 60 psi Collision Gas (CAD): 6 psi
Data Presentation
The following table summarizes the optimized mass spectrometry parameters for the detection of Zanamivir and its internal standard, Zanamivir-¹³C,¹⁵N₂.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Zanamivir | 333.2 | 60.2 | 100 |
| 333.2 | 121.1 | 100 | |
| Zanamivir-¹³C,¹⁵N₂ (IS) | 336.2 | 63.2 | 100 |
| 336.2 | 121.1 | 100 |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the quantification of Zanamivir in human plasma.
Caption: Experimental workflow for Zanamivir analysis.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Zanamivir in human plasma. The use of a stable isotope-labeled internal standard and a robust sample preparation technique ensures high-quality data suitable for a wide range of clinical and research applications. This application note serves as a comprehensive guide for researchers and scientists involved in the analysis of Zanamivir.
Application Note: Development of a Calibration Curve for Zanamivir Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zanamivir is an antiviral drug used for the treatment and prophylaxis of influenza A and B viruses.[1][2] It functions as a neuraminidase inhibitor, preventing the release of new viral particles from infected host cells.[1][2][3] Accurate quantification of Zanamivir in various matrices, such as pharmaceutical formulations and biological fluids, is crucial for quality control, pharmacokinetic studies, and clinical monitoring. This document provides detailed protocols for developing a calibration curve for Zanamivir quantification using High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.
Quantitative Data Summary
A summary of reported calibration curve parameters for Zanamivir quantification using different analytical techniques is presented below.
Table 1: HPLC-UV Methods for Zanamivir Quantification
| Concentration Range | Mobile Phase | Column | Detection Wavelength (nm) | Correlation Coefficient (r²) | Reference |
| 2-12 µg/mL | Chloroform: Methanol: Acetic Acid (4.5:0.5:0.3 v/v) | Not Specified | 230 | >0.999 | |
| 20-100 µg/mL | Water: Methanol (20:80 v/v) | YMC C18 (4.6 x 150 mm, 5µ) | 320 | 0.998 | |
| 0.1-10 µg/mL | 98% Ultrapure Water, 2% Acetonitrile (v/v) | BDS Hypersil Cyano (250 x 4.6 mm, 5 µm) | 230 | >0.999 | |
| 8.0-7500.0 ng/mL | Acetonitrile: Water (50:50 v/v) | Supelcocil C18 (150 x 4.6 mm, 5 µm) | 230 | 0.9987 | |
| 20-100 µg/mL | Acetonitrile: Potassium Dihydrogen Orthophosphate buffer pH 4.0 (60:40 v/v) | Symmetry C8 (4.6x150 mm, 3.5 micron) | 230 | 0.999 |
Table 2: LC-MS/MS Methods for Zanamivir Quantification
| Concentration Range | Mobile Phase | Column | Ion Transition (m/z) | Correlation Coefficient (r²) | Reference |
| 4-80 ng/mL | Methanol: Ammonium Formate (30:70 v/v) | Not Specified | 333.31 → 93.42 | ≥ 0.9994 | |
| 1-50,000 ng/mL | Acetonitrile: Aqueous Ammonium Acetate (+1% Acetic Acid; 70:30, v/v) | Not Specified | Not Specified | Not Specified | |
| 2.15-64.5 ng/mL | 0.1% Formic Acid and Acetonitrile (35:65, v/v) | Thermo-BDS Hypersil-C18 (50 mm x 4.6 mm, 5 µm) | Not Specified | >0.99 |
Table 3: UV-Vis Spectrophotometry Method for Zanamivir Quantification
| Concentration Range | Solvent | Detection Wavelength (nm) | Correlation Coefficient (r²) | Reference |
| 2-10 µg/mL | Double Distilled Water with Phosphate Buffer (pH 7.4) | 260 | 0.9999 | |
| 2-10 µg/mL | Water | 260 | 0.9999 |
Experimental Protocols
General Workflow for Calibration Curve Development
The following diagram illustrates the general workflow for preparing standards and developing a calibration curve for Zanamivir quantification.
Caption: General experimental workflow for developing a Zanamivir calibration curve.
Protocol 1: HPLC-UV Method
This protocol is a generalized procedure based on common practices in the cited literature.
1. Materials and Reagents:
-
Zanamivir reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
Reagents for buffer preparation (e.g., potassium dihydrogen orthophosphate, phosphoric acid)
-
Volumetric flasks, pipettes, and autosampler vials
2. Preparation of Stock and Standard Solutions:
-
Primary Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of Zanamivir reference standard and dissolve it in 100 mL of a suitable solvent (e.g., water:methanol 50:50 v/v) in a volumetric flask.
-
Working Stock Solution (e.g., 10 µg/mL): Dilute 10 mL of the primary stock solution to 100 mL with the same solvent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 2, 5, 10 µg/mL) by serially diluting the working stock solution with the mobile phase.
3. Chromatographic Conditions (Example):
-
Mobile Phase: Isocratic elution with 98% ultrapure water and 2% acetonitrile (v/v).
-
Column: BDS Hypersil Cyano (250 mm x 4.6 mm, 5 µm particle size).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 230 nm.
-
Column Temperature: Ambient.
4. Analysis and Data Processing:
-
Inject the prepared calibration standards into the HPLC system.
-
Record the chromatograms and integrate the peak area for Zanamivir.
-
Construct a calibration curve by plotting the peak area versus the concentration of Zanamivir.
-
Perform a linear regression analysis to determine the equation of the line, correlation coefficient (r²), limit of detection (LOD), and limit of quantification (LOQ).
Protocol 2: LC-MS/MS Method
This protocol is a generalized procedure based on common practices in the cited literature.
1. Materials and Reagents:
-
Zanamivir reference standard and a suitable internal standard (IS), such as Remdesivir or a stable isotope-labeled Zanamivir.
-
LC-MS grade acetonitrile, methanol, and water
-
LC-MS grade formic acid or ammonium formate
-
Human plasma (or other biological matrix) for spiked samples
-
Solid-phase extraction (SPE) cartridges or protein precipitation reagents.
2. Preparation of Stock and Standard Solutions:
-
Primary Stock Solutions (Zanamivir and IS): Prepare individual stock solutions of Zanamivir (e.g., 1 mg/mL) and the IS (e.g., 1 mg/mL) in an appropriate solvent like methanol.
-
Working Stock Solutions: Prepare working stock solutions by serial dilution of the primary stocks.
-
Calibration Standards: Spike known amounts of the Zanamivir working stock solution into the biological matrix (e.g., human plasma) to obtain a concentration range (e.g., 4-80 ng/mL). Add a fixed concentration of the IS to all calibration standards and quality control (QC) samples.
3. Sample Preparation (Example using Protein Precipitation):
-
To 100 µL of each plasma standard, add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen, and reconstitute in the mobile phase for injection.
4. LC-MS/MS Conditions (Example):
-
Mobile Phase: Isocratic elution with Methanol and Ammonium Formate (30:70 v/v).
-
Column: A suitable C18 or HILIC column.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometry: Electrospray ionization in positive mode (ESI+).
-
MRM Transitions: Zanamivir: m/z 333.31 → 93.42.
5. Analysis and Data Processing:
-
Analyze the prepared standards using the LC-MS/MS system.
-
Calculate the peak area ratio of Zanamivir to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of Zanamivir.
-
Perform a weighted (e.g., 1/x²) linear regression to determine the equation of the line and the correlation coefficient (r²).
Protocol 3: UV-Vis Spectrophotometry Method
This protocol is a generalized procedure based on the cited literature.
1. Materials and Reagents:
-
Zanamivir reference standard
-
Double distilled water
-
Phosphate buffer (pH 7.4)
-
Quartz cuvettes
2. Preparation of Stock and Standard Solutions:
-
Primary Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of Zanamivir and dissolve it in 100 mL of double distilled water.
-
Calibration Standards: Prepare a series of standards (e.g., 2, 4, 6, 8, 10 µg/mL) by diluting the primary stock solution with double distilled water. To each standard, a small amount of phosphate buffer (pH 7.4) can be added.
3. Spectrophotometric Analysis:
-
Set the spectrophotometer to scan from 200-400 nm to determine the wavelength of maximum absorbance (λmax), which is reported to be around 260 nm.
-
Use a blank solution (double distilled water and phosphate buffer) to zero the instrument.
-
Measure the absorbance of each calibration standard at 260 nm.
4. Data Processing:
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).
Zanamivir's Mechanism of Action
Zanamivir inhibits the neuraminidase enzyme of the influenza virus. This enzyme is crucial for the release of newly formed virus particles from the surface of infected cells. By blocking neuraminidase, Zanamivir prevents the spread of the virus to other cells in the respiratory tract.
Caption: Zanamivir's inhibition of the influenza virus neuraminidase.
References
Application Notes and Protocols for Bioequivalence Studies of Zanamivir Formulations Using Zanamivir-13C,15N2
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for conducting bioequivalence (BE) studies of inhaled Zanamivir formulations. The use of a stable isotope-labeled internal standard, Zanamivir-13C,15N2, is highlighted as a crucial component for accurate quantification of Zanamivir in biological matrices. This document outlines the regulatory framework, study design considerations, and detailed experimental procedures, including bioanalytical method validation and pharmacokinetic analysis, to support the development of generic Zanamivir products.
Zanamivir is an antiviral agent that functions as a neuraminidase inhibitor, preventing the release of influenza virus particles from infected cells.[1][2][3] Due to its low oral bioavailability of approximately 2%, Zanamivir is administered via oral inhalation directly to the respiratory tract.[4][5] Establishing bioequivalence for inhaled products is complex, as it must consider not only systemic exposure but also local deposition in the lungs.
Stable isotope-labeled internal standards are instrumental in bioanalytical assays, offering high precision and accuracy by compensating for variability during sample processing and analysis. The use of this compound ensures reliable quantification of the parent drug, a critical aspect of bioequivalence assessment.
Regulatory Framework and Study Design
Bioequivalence studies for inhaled Zanamivir should be designed in accordance with guidelines from regulatory authorities such as the World Health Organization (WHO), the European Medicines Agency (EMA), and the U.S. Food and Drug Administration (FDA).
Key Study Design Recommendations:
-
Study Population: Healthy adult subjects are recommended for Zanamivir bioequivalence studies.
-
Study Design: A randomized, single-dose, two-period, two-sequence crossover design is the standard approach.
-
Dual Studies: The WHO recommends two separate crossover studies to assess both systemic safety and efficacy related to pulmonary deposition:
-
Systemic Exposure Study (without charcoal blockade): To compare the total systemic exposure of the test and reference products.
-
Pulmonary Deposition Study (with charcoal blockade): To specifically measure the amount of drug absorbed through the lungs, which correlates with efficacy.
-
-
Fasting Conditions: Studies should be conducted under fasting conditions.
-
Washout Period: A washout period of at least 7 days is recommended between study periods to prevent carry-over effects.
Zanamivir's Mechanism of Action
Zanamivir targets the neuraminidase enzyme on the surface of the influenza virus. This enzyme is essential for the release of newly formed virus particles from infected host cells. By inhibiting neuraminidase, Zanamivir prevents the virus from spreading to other cells, thereby limiting the progression of the infection.
Experimental Protocols
Bioanalytical Method Using LC-MS/MS
Objective: To accurately quantify Zanamivir concentrations in human plasma using a validated LC-MS/MS method with this compound as the internal standard (IS).
Materials and Reagents:
-
Zanamivir reference standard
-
This compound (Internal Standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid and phosphoric acid
-
Human plasma (with anticoagulant)
-
Solid-phase extraction (SPE) cartridges (e.g., Waters Oasis MCX)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Sample Preparation (Solid-Phase Extraction):
-
Thaw plasma samples and standards at room temperature.
-
To 300 µL of plasma, add 300 µL of this compound internal standard solution (e.g., 500 ng/mL in 4% phosphoric acid).
-
Vortex mix the samples.
-
Condition the SPE cartridges according to the manufacturer's instructions.
-
Load the entire sample onto the SPE cartridge.
-
Wash the cartridge with an appropriate solvent to remove interferences.
-
Elute Zanamivir and the IS from the cartridge with a suitable elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions:
| Parameter | Condition |
| HPLC Column | Kinetex C8 or ZIC-HILIC |
| Mobile Phase | Gradient of 0.1% Formic acid in water and acetonitrile |
| Flow Rate | 500 µL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transitions | Zanamivir: e.g., 333.2 → 60.2, 333.2 → 121.05 |
| This compound: e.g., 336.2 → 63.2, 336.2 → 121.05 |
Method Validation:
The bioanalytical method must be fully validated according to regulatory guidelines, assessing:
-
Selectivity and specificity
-
Linearity and range
-
Accuracy and precision (intra-day and inter-day)
-
Recovery
-
Matrix effect
-
Stability (freeze-thaw, short-term, long-term)
Bioequivalence Study Protocol
The following workflow outlines the key steps in a Zanamivir bioequivalence study.
Data Presentation and Analysis
Pharmacokinetic parameters, including Cmax (maximum plasma concentration), AUC0-t (area under the plasma concentration-time curve from time zero to the last measurable concentration), and AUC0-∞ (area under the curve extrapolated to infinity), are calculated for both the test and reference products.
Table 1: Summary of Pharmacokinetic Parameters (Illustrative Data)
| Parameter | Test Product (Mean ± SD) | Reference Product (Mean ± SD) |
| Cmax (ng/mL) | 45.8 ± 12.1 | 47.2 ± 13.5 |
| AUC0-t (ngh/mL) | 185.4 ± 45.3 | 190.1 ± 50.2 |
| AUC0-∞ (ngh/mL) | 192.6 ± 48.9 | 198.5 ± 53.7 |
| Tmax (h) | 0.75 (median) | 0.75 (median) |
| t1/2 (h) | 4.8 ± 1.1 | 4.9 ± 1.3 |
Statistical Analysis:
The bioequivalence of the test product to the reference product is assessed by constructing a 90% confidence interval (CI) for the ratio of the geometric means of the pharmacokinetic parameters. For bioequivalence to be concluded, the 90% CI for the test/reference ratio of Cmax and AUC must fall within the acceptance range of 80.00% to 125.00%.
Table 2: Statistical Analysis of Pharmacokinetic Parameters (Illustrative Data)
| Parameter | Geometric Mean Ratio (Test/Reference) % | 90% Confidence Interval | Bioequivalence Assessment |
| Cmax | 97.03 | 88.54% - 106.32% | Passes |
| AUC0-t | 97.53 | 90.12% - 105.54% | Passes |
| AUC0-∞ | 97.02 | 89.65% - 105.01% | Passes |
Conclusion
The use of this compound as an internal standard in a validated LC-MS/MS method provides the necessary accuracy and precision for the quantification of Zanamivir in plasma samples for bioequivalence studies. A well-designed crossover study, in line with regulatory guidelines, coupled with robust bioanalytical and statistical analysis, is essential to demonstrate the bioequivalence of a new Zanamivir formulation with a reference product. These application notes and protocols provide a framework for researchers and drug developers to successfully navigate the complexities of bioequivalence testing for inhaled Zanamivir.
References
Application Notes and Protocols: Zanamivir-¹³C,¹⁵N₂ in Preclinical and Clinical Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of Zanamivir-¹³C,¹⁵N₂, a stable isotope-labeled internal standard, in the preclinical and clinical development of the antiviral drug zanamivir. The primary application of this compound is in bioanalytical method development and validation for accurate quantification of zanamivir in biological matrices.
Application in Preclinical and Clinical Bioanalysis
Zanamivir-¹³C,¹⁵N₂ is an essential tool for the quantitative analysis of zanamivir in biological samples such as plasma, serum, and tissue homogenates.[1][2][3][4] Its structural identity and similar physicochemical properties to the unlabeled analyte, zanamivir, make it an ideal internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[5] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis as it effectively compensates for variability in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision of the results.
In preclinical studies involving animal models (e.g., rats, monkeys, mice), Zanamivir-¹³C,¹⁵N₂ has been successfully used to support pharmacokinetic (PK) assessments. These studies are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) properties of zanamivir. In the clinical setting, this internal standard is employed in bioanalytical methods to monitor zanamivir concentrations in patients, which is vital for dose-finding studies, establishing pharmacokinetic/pharmacodynamic (PK/PD) relationships, and ensuring patient safety.
Data Presentation: Bioanalytical Method Validation Parameters
The following tables summarize the quantitative data from validated bioanalytical methods using Zanamivir-¹³C,¹⁵N₂ as an internal standard for the quantification of zanamivir in various biological matrices.
Table 1: Zanamivir Quantification in Rodent Plasma
| Parameter | Mouse Plasma | Rat Plasma |
| Concentration Range | 10 - 5,000 ng/mL | 10 - 5,000 ng/mL |
| Relative Error (%RE) | ≤ 15% | ≤ 15% |
| Coefficient of Variation (%CV) | ≤ 15% | ≤ 15% |
| Reference |
Table 2: Zanamivir Quantification in Porcine and Human Plasma
| Parameter | Pig Plasma | Human Plasma |
| Concentration Range | 50 - 50,000 ng/mL | 1 - 50,000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL | 1 ng/mL |
| Limit of Detection (LOD) | Not Reported | 0.50 ng/mL |
| Relative Error (%RE) | ≤ 15% | Not specified, but validated according to FDA guidelines |
| Coefficient of Variation (%CV) | ≤ 15% | Not specified, but validated according to FDA guidelines |
| Reference |
Table 3: Zanamivir Quantification in Mouse Lung Tissue
| Parameter | Value |
| Concentration Range | 10 - 2,000 ng/mL |
| Relative Error (%RE) | ≤ 20% |
| Reference |
Experimental Protocols
Protocol 1: Quantification of Zanamivir in Human Plasma using LC-MS/MS
This protocol provides a general procedure for the quantification of zanamivir in human plasma using Zanamivir-¹³C,¹⁵N₂ as an internal standard. It is based on methodologies reported in the literature and should be optimized and validated in the user's laboratory.
Materials:
-
Human plasma (with anticoagulant, e.g., fluoride/oxalate)
-
Zanamivir analytical standard
-
Zanamivir-¹³C,¹⁵N₂ (Internal Standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Phosphoric acid
-
Solid-phase extraction (SPE) cartridges (e.g., Waters Oasis MCX)
-
96-well plates
-
LC-MS/MS system (e.g., Shimadzu 8050 mass spectrometer with Nexera X2 HPLC)
Procedure:
-
Preparation of Standard and Quality Control (QC) Samples:
-
Prepare stock solutions of zanamivir and Zanamivir-¹³C,¹⁵N₂ in water.
-
Prepare working solutions by serial dilution of the stock solutions.
-
Spike blank human plasma with zanamivir working solutions to create calibration standards and QC samples at various concentrations.
-
-
Sample Preparation (Solid-Phase Extraction):
-
To a 50 µL aliquot of plasma sample, standard, or QC, add a fixed amount of Zanamivir-¹³C,¹⁵N₂ internal standard solution.
-
Add phosphoric acid to the samples.
-
Condition the SPE cartridges according to the manufacturer's instructions.
-
Load the samples onto the SPE cartridges.
-
Wash the cartridges to remove interferences.
-
Elute zanamivir and the internal standard from the cartridges.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatography:
-
Column: Kinetex C8 or a HILIC column
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.
-
Flow Rate: Isocratic or gradient flow as optimized.
-
Injection Volume: 10 µL
-
-
Mass Spectrometry (Positive Ion Mode):
-
Monitor the following mass transitions (or other optimized transitions):
-
Zanamivir: e.g., 333.2 → 60.2 and 333.2 → 121.05
-
Zanamivir-¹³C,¹⁵N₂: e.g., 336.2 → 63.2 and 336.2 → 121.05
-
-
-
-
Data Analysis:
-
Integrate the peak areas for both zanamivir and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of zanamivir in the unknown samples from the calibration curve.
-
Experimental Workflow Diagram
Caption: Workflow for Zanamivir Quantification in Plasma.
Application in Metabolic Profiling
While zanamivir is known to be metabolically stable with approximately 90% of the drug excreted unchanged in the urine, stable isotope-resolved metabolomics (SIRM) using Zanamivir-¹³C,¹⁵N₂ can still be a valuable tool in preclinical and clinical research. SIRM allows for the unambiguous tracing of metabolic pathways and can help in identifying any minor metabolites that may have been previously undetected.
By administering Zanamivir-¹³C,¹⁵N₂ to a biological system (e.g., in vitro cell culture, animal model, or human subject), researchers can use high-resolution mass spectrometry to track the fate of the labeled atoms. This can definitively confirm the extent of zanamivir's metabolic stability and identify any biotransformation products by their unique isotopic signature. This approach is particularly useful in drug-drug interaction studies to see if co-administered drugs induce any unexpected metabolism of zanamivir.
Hypothetical Metabolic Profiling Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Zanamivir-13C,15N2 - 上海一研生物科技有限公司 [m.elisa-research.com]
- 3. A five-day treatment course of zanamivir for the flu with a single, self-administered, painless microneedle array patch: Revolutionizing delivery of poorly membrane-permeable therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
Troubleshooting & Optimization
Zanamivir LC-MS/MS Assays: A Technical Support Center for Enhanced Sensitivity and Selectivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Zanamivir liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The focus is on improving sensitivity and selectivity to achieve robust and reliable quantification of Zanamivir in various biological matrices.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the development and execution of Zanamivir LC-MS/MS assays.
Issue 1: Poor Sensitivity / High Lower Limit of Quantification (LLOQ)
Question: My Zanamivir assay is not sensitive enough, and the LLOQ is too high for my application. How can I improve it?
Answer: Achieving a low LLOQ is critical, especially when dealing with low plasma concentrations of Zanamivir after inhalation.[1] Here are several strategies to enhance sensitivity:
-
Optimize Sample Preparation:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for concentrating the analyte and removing interfering matrix components.[2][3] Strong cation exchange (SCX) cartridges have been shown to provide good recovery for Zanamivir.[4][5]
-
Protein Precipitation (PP): While simpler than SPE, PP may result in a less clean extract, potentially leading to ion suppression. If using PP, ensure optimal precipitation and centrifugation conditions.
-
-
Enhance Chromatographic Performance:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Zanamivir is a highly polar compound, making HILIC an excellent choice for retention and separation from less polar matrix components. A ZIC-HILIC column has been successfully used to achieve high sensitivity.
-
Mobile Phase Optimization: The use of organic-rich mobile phases in HILIC can lead to more efficient desolvation in the MS source, boosting the signal. For reversed-phase chromatography, a mobile phase of 0.1% formic acid in acetonitrile and water (65:35, v/v) has been shown to be effective.
-
-
Fine-tune Mass Spectrometry Parameters:
-
Ion Source Optimization: Systematically optimize parameters such as nebulizer pressure, gas flow and temperature, and capillary voltage to maximize the Zanamivir signal.
-
Multiple Reaction Monitoring (MRM) Transitions: Ensure you are using the most intense and specific precursor-to-product ion transitions for Zanamivir and its internal standard. The transition m/z 333.1 → 61.0 has been reported as a quantifier for Zanamivir.
-
Issue 2: Poor Selectivity / Interfering Peaks
Question: I am observing interfering peaks that co-elute with Zanamivir, compromising the accuracy of my results. What can I do to improve selectivity?
Answer: Selectivity is crucial for distinguishing the analyte from other components in the sample. Here are some approaches to enhance it:
-
Improve Chromatographic Resolution:
-
Column Selection: Experiment with different column chemistries. While HILIC is beneficial for polar compounds, a C18 or C8 column might provide different selectivity and resolve interferences.
-
Gradient Elution: A well-optimized gradient elution program can effectively separate Zanamivir from closely eluting matrix components.
-
-
Refine Sample Preparation:
-
Solid-Phase Extraction (SPE): A multi-step SPE protocol with appropriate wash and elution steps can significantly reduce matrix interferences compared to a simple protein precipitation.
-
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
A SIL-IS is the gold standard as it co-elutes with the analyte and experiences similar matrix effects, providing the most accurate correction for any signal suppression or enhancement.
-
Issue 3: High Matrix Effects / Ion Suppression
Question: My assay is suffering from significant ion suppression, leading to poor reproducibility. How can I mitigate matrix effects?
Answer: Matrix effects, particularly ion suppression, are a common challenge in LC-MS/MS bioanalysis. Here's how to address them:
-
Effective Sample Cleanup: The most direct way to reduce matrix effects is to remove the interfering components. As mentioned, SPE is generally superior to protein precipitation for this purpose.
-
Chromatographic Separation: Ensure that Zanamivir is chromatographically separated from the bulk of the matrix components. A post-column infusion experiment can help identify regions of ion suppression in your chromatogram.
-
Use of a Co-eluting Internal Standard: A stable isotope-labeled internal standard is highly recommended to compensate for matrix effects. If a SIL-IS is not available, an analogue with similar physicochemical properties can be used.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the LLOQ.
Issue 4: Low or Inconsistent Recovery
Question: The recovery of Zanamivir from my samples is low and variable. What could be the cause and how can I improve it?
Answer: Consistent and high recovery is essential for a robust assay.
-
Optimize Extraction Protocol:
-
SPE: For solid-phase extraction, ensure the correct sorbent type is used. Strong cation exchangers have shown good results for Zanamivir. Systematically optimize the pH and composition of the loading, washing, and elution solutions.
-
Protein Precipitation: The choice of precipitation solvent and its ratio to the sample volume can impact recovery.
-
-
Internal Standard Monitoring: The recovery of the internal standard should be consistent across all samples. Significant variation can indicate problems with the extraction procedure.
Quantitative Data Summary
The following tables summarize key quantitative parameters from published Zanamivir LC-MS/MS methods.
Table 1: Chromatographic and Mass Spectrometric Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| LC Column | Thermo-BDS Hypersil-C18 (50 mm × 4.6 mm, 5 µm) | ZIC-HILIC (50 × 2.1 mm, 5 µm) | Not Specified |
| Mobile Phase | 0.1% Formic Acid and Acetonitrile (35:65, v/v) | Acetonitrile:7.5 mM Ammonium Acetate:Acetic Acid (70:29.7:0.3, v/v/v) | MeOH and Ammonium Formate (30:70 v/v) |
| Flow Rate | 0.7 mL/min | 500 µL/min | 1.0 mL/min |
| Ionization Mode | ESI Positive | ESI Positive | ESI Positive |
| MRM Transition (Zanamivir) | 333.14 → 61.04 | 333 → 60 | 333.31 → 93.42 |
| Internal Standard | Ledipasvir | Stable Isotope-Labeled Zanamivir | Remdesivir |
| MRM Transition (IS) | 889.4 → 130.0 | 336 → 63 | 603.5855 → 240.5395 |
Table 2: Method Performance Characteristics
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | 2.15 - 64.5 ng/mL | 1 - 50,000 ng/mL | 4 - 80 ng/mL |
| LLOQ | 2.15 ng/mL | 1 ng/mL ('low' range) | 4 ng/mL |
| Sample Volume | Not specified | 50 µL | Not specified |
| Extraction Method | Solid-Phase Extraction | Solid-Phase Extraction | Not specified |
| Recovery | ~93-95% | Not explicitly stated, but breakthrough was an initial issue | >99% |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is based on a method developed for the analysis of Zanamivir in human plasma.
-
Condition the SPE Cartridge: Condition a Chromabond-C18 SPE column with 2 mL of methanol followed by 1 mL of 1.0% diethylamine (DEA) solution.
-
Load Sample: Load 200 µL of the plasma sample, followed by 100 µL of 1% DEA and 100 µL of the internal standard solution (e.g., Ledipasvir at 50 ng/mL).
-
Wash: Wash the cartridge with 1.0% DEA solution.
-
Elute: Elute the analyte and internal standard with 3.0 mL of acetone.
-
Dry Down: Evaporate the eluate to dryness at 45°C under a stream of nitrogen.
-
Reconstitute: Reconstitute the dried residue in 200 µL of methanol for injection into the LC-MS/MS system.
Visualizations
Caption: General workflow for a Zanamivir LC-MS/MS assay.
Caption: Troubleshooting logic for common Zanamivir LC-MS/MS issues.
Frequently Asked Questions (FAQs)
Q1: What is the best internal standard to use for a Zanamivir assay?
A1: The ideal internal standard is a stable isotope-labeled (SIL) version of Zanamivir. A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will behave similarly during sample preparation and ionization, thus providing the most accurate correction for any variability. If a SIL-IS is not available, a structural analog with similar chromatographic behavior and ionization efficiency can be used, such as Ledipasvir or Remdesivir.
Q2: What are the typical MRM transitions for Zanamivir?
A2: The precursor ion for Zanamivir in positive ion mode is typically m/z 333.1. Common product ions used for quantification and qualification include m/z 61.0, m/z 60, and m/z 93.42. It is always recommended to optimize the collision energy for your specific instrument to achieve the most intense and stable fragment ions.
Q3: Should I use reversed-phase or HILIC for my Zanamivir assay?
A3: The choice depends on your specific needs and the complexity of your matrix. Zanamivir is a very polar molecule, which can make it challenging to retain on traditional reversed-phase columns. HILIC is often a better choice for retaining and separating highly polar compounds, which can lead to improved sensitivity and selectivity by separating Zanamivir from less polar matrix components. However, successful methods have also been developed using C18 columns.
Q4: How can I minimize ion suppression?
A4: Ion suppression is a form of matrix effect where components of the biological sample co-eluting with the analyte interfere with the ionization process in the MS source, leading to a decreased signal. To minimize this:
-
Implement a thorough sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
Optimize your chromatography to separate Zanamivir from the regions of significant ion suppression.
-
Use a stable isotope-labeled internal standard that co-elutes with Zanamivir to compensate for any remaining ion suppression.
Q5: What are the key MS source parameters to optimize for Zanamivir?
A5: Key parameters for an electrospray ionization (ESI) source include the nebulizer gas pressure, drying gas flow and temperature, and the capillary voltage. These should be systematically optimized by infusing a standard solution of Zanamivir and adjusting each parameter to maximize the signal intensity. The optimal settings will be instrument-dependent.
References
- 1. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of the anti-influenza drug zanamivir in plasma using high-throughput HILIC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liquid chromatographic-tandem mass spectrometric method for the determination of the neuraminidase inhibitor zanamivir (GG167) in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor peak shape or retention time shifts for Zanamivir
Welcome to the Zanamivir Analysis Technical Support Center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic analysis of Zanamivir.
Frequently Asked Questions (FAQs)
Q1: What are the typical chromatographic methods for Zanamivir analysis?
A1: Zanamivir is commonly analyzed using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV or mass spectrometry (MS) detection. Several validated methods exist, utilizing C18 or cyano columns with mobile phases consisting of acetonitrile and water or a buffer solution.[1][2][3][4]
Q2: My Zanamivir peak is tailing. What are the potential causes and solutions?
A2: Peak tailing for Zanamivir, a polar compound, can be caused by several factors:
-
Secondary Interactions: Unwanted interactions between the basic amine groups of Zanamivir and acidic silanol groups on the silica-based column packing can lead to tailing.
-
Solution: Use a base-deactivated silica column (BDS) or an end-capped column.[1] Operating the mobile phase at a lower pH (e.g., with 0.1% formic acid) can protonate the silanols and reduce these interactions.
-
-
Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Column Contamination: Accumulation of matrix components from biological samples can affect peak shape.
-
Solution: Employ a proper sample preparation technique like solid-phase extraction (SPE) and use a guard column to protect the analytical column.
-
Q3: I am observing a shift in the retention time of my Zanamivir peak. What should I do?
A3: Retention time shifts can be sudden or gradual and can indicate a variety of issues:
-
Mobile Phase Composition: Inconsistent mobile phase preparation is a common cause.
-
Solution: Ensure accurate and consistent preparation of the mobile phase. If using a buffer, check the pH. For premixed mobile phases, be aware that the more volatile organic component can evaporate over time, leading to longer retention times.
-
-
Flow Rate Fluctuation: A change in the flow rate will directly impact retention times.
-
Solution: Check for leaks in the HPLC system. If no leaks are found, the pump may require maintenance.
-
-
Column Equilibration: Insufficient column equilibration time before starting a run can cause retention time drift, especially at the beginning of a sequence.
-
Solution: Ensure the column is adequately equilibrated with the mobile phase until a stable baseline is achieved.
-
-
Column Temperature: Fluctuations in column temperature can affect retention times.
-
Solution: Use a column oven to maintain a consistent temperature.
-
Troubleshooting Guides
Guide 1: Poor Peak Shape (Tailing, Fronting, or Broadening)
This guide will walk you through a systematic approach to diagnosing and resolving poor peak shape for Zanamivir.
// Path for all peaks affected all_peaks_yes [label="Yes", shape=plaintext]; instrument_issue [label="Check for\nInstrumental Issues", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_flow_path [label="Inspect flow path for\nblockages or leaks", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; check_column [label="Column void or\nfrit blockage?", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Path for single peak affected all_peaks_no [label="No (Zanamivir peak only)", shape=plaintext]; chemical_issue [label="Investigate\nChemical Interactions", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; check_mobile_phase [label="Mobile phase pH\nappropriate?", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; check_column_chem [label="Column chemistry\n(silanol interactions)?", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; check_sample [label="Sample overload or\nmatrix effects?", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Solutions solution_instrument [label="Solution:\n- Backflush column\n- Replace frit/column\n- System maintenance", shape=note, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; solution_chemical [label="Solution:\n- Adjust mobile phase pH\n- Use end-capped column\n- Reduce sample concentration\n- Improve sample prep", shape=note, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
start -> check_all_peaks; check_all_peaks -> instrument_issue [label="Yes"]; instrument_issue -> check_flow_path; check_flow_path -> check_column; check_column -> solution_instrument;
check_all_peaks -> chemical_issue [label="No"]; chemical_issue -> check_mobile_phase; check_mobile_phase -> check_column_chem; check_column_chem -> check_sample; check_sample -> solution_chemical; } .dot Caption: Troubleshooting workflow for poor peak shape in Zanamivir analysis.
Guide 2: Retention Time Shifts
This guide provides a step-by-step process to identify and correct retention time shifts for Zanamivir.
// Gradual Shift Path gradual_shift [label="Gradual", shape=plaintext]; gradual_causes [label="Potential Causes:\n- Column aging\n- Mobile phase change\n- Temperature drift", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_mobile_phase [label="Prepare fresh\nmobile phase", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; check_temp [label="Verify column\ntemperature stability", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; check_column_age [label="Evaluate column\nperformance", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Sudden Shift Path sudden_shift [label="Sudden", shape=plaintext]; sudden_causes [label="Potential Causes:\n- Leak in the system\n- Pump malfunction\n- Air bubbles", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; check_leaks [label="Inspect for leaks", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; check_pump [label="Check pump pressure\nand for air bubbles", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Solutions solution_gradual [label="Solution:\n- Use fresh mobile phase\n- Ensure stable temp.\n- Replace column if needed", shape=note, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; solution_sudden [label="Solution:\n- Tighten fittings\n- Purge pump\n- System maintenance", shape=note, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
start -> check_pattern; check_pattern -> gradual_causes [label="Gradual"]; gradual_causes -> check_mobile_phase; check_mobile_phase -> check_temp; check_temp -> check_column_age; check_column_age -> solution_gradual;
check_pattern -> sudden_causes [label="Sudden"]; sudden_causes -> check_leaks; check_leaks -> check_pump; check_pump -> solution_sudden; } .dot Caption: Troubleshooting workflow for retention time shifts in Zanamivir analysis.
Experimental Protocols
Below are summarized experimental conditions from validated HPLC methods for Zanamivir analysis. These can serve as a starting point for method development and troubleshooting.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 Thermo-BDS Hypersil (50 mm x 4.6 mm, 5 µm) | BDS Hypersil Cyano (250 mm x 4.6 mm, 5 µm) | Thermo Hypersil Gold C18 (250mm x 4.6mm, 5µm) |
| Mobile Phase | 0.1% Formic acid and Acetonitrile (35:65, v/v) | Ultrapure water and Acetonitrile (98:2, v/v) | Water and Methanol (80:20, v/v) |
| Flow Rate | 0.7 mL/min | 0.5 mL/min | 1.0 mL/min |
| Detection | MS/MS | UV at 230 nm | UV at 233 nm |
| Column Temp. | 25°C | Not Specified | Not Specified |
| Injection Vol. | 5.0 µL | Not Specified | Not Specified |
| Retention Time | Not specified for Zanamivir alone | 6.69 min | 3.290 min |
Zanamivir Stability
Zanamivir has been shown to be stable under various storage conditions, which is important for sample handling and preparation.
| Condition | Stability Finding | Reference |
| Freeze-Thaw Cycles | Stable after 3 freeze-thaw cycles. | |
| Short-Term Room Temp. | Stable for at least 8 hours at room temperature. | |
| Long-Term Storage | Stable for at least 30 days at -20°C. | |
| Post-Preparative | Stable in the prepared extract for 24 hours at 4°C. |
References
Zanamivir-13C,15N2 stability in solution and long-term storage conditions.
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of Zanamivir-13C,15N2.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored at -20°C.[1][2] Under these conditions, the product is stable for at least four years.[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is slightly soluble in water.[1][3] Stock solutions can be prepared in high-purity water. For short-term use, solutions can be stored at 2-8°C. For long-term storage of stock solutions, it is recommended to store them at or below -20°C, which has been shown to maintain stability for several months. To enhance solubility, warming the tube at 37°C and using an ultrasonic bath for a short period may be helpful.
Q3: What factors can affect the stability of this compound in solution?
A3: The stability of this compound in solution can be influenced by several factors, including pH, temperature, and exposure to light. As a general principle, higher temperatures and extreme pH values can accelerate the degradation of pharmaceutical compounds. Forced degradation studies on Zanamivir have shown that it is susceptible to degradation under alkaline conditions.
Q4: Are there any known degradation pathways for Zanamivir?
A4: While specific degradation pathways are not extensively detailed in the public literature, forced degradation studies indicate that Zanamivir is susceptible to hydrolysis, particularly under alkaline conditions. This suggests that the guanidino group may be a site of hydrolytic cleavage. Degradation can also be induced by oxidative and photolytic stress.
Q5: I am observing unexpected peaks in my LC-MS analysis. What could be the cause?
A5: Unexpected peaks during LC-MS analysis of this compound could arise from several sources:
-
Degradation Products: If the solution was stored improperly (e.g., at room temperature for an extended period, at a high pH), degradation may have occurred. Alkaline conditions, in particular, have been shown to cause degradation.
-
Contamination: Contamination from solvents, glassware, or the sample matrix can introduce extraneous peaks.
-
Matrix Effects: When analyzing complex biological samples, matrix components can interfere with the ionization of the target analyte, leading to signal suppression or enhancement and potentially the appearance of interfering peaks.
-
System Suitability Issues: Problems with the LC-MS system, such as a contaminated column or ion source, can also lead to spurious peaks.
Q6: How can I ensure the accuracy of my quantitative analysis using this compound as an internal standard?
A6: To ensure accurate quantification:
-
Verify Purity: Use a high-purity this compound internal standard (≥98%).
-
Assess Stability: Confirm the stability of your stock and working solutions under your experimental conditions. Perform freeze-thaw and benchtop stability tests if applicable to your sample handling workflow.
-
Optimize Chromatography: Develop a robust LC method that provides good peak shape and resolution from potential interferences.
-
Validate the Method: A full method validation according to regulatory guidelines (e.g., FDA) should be performed, including assessments of linearity, accuracy, precision, and matrix effects.
-
Monitor System Performance: Regularly check the performance of your LC-MS system using quality control samples.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Low Signal Intensity in LC-MS Analysis
| Possible Cause | Troubleshooting Step |
| Degradation of Analyte | Prepare fresh stock and working solutions of this compound. Ensure solutions are stored at the recommended temperature (-20°C or below for long-term) and that the pH of the solution is not alkaline. |
| Suboptimal Chromatographic Conditions | Optimize the mobile phase composition and gradient. Ensure the pH of the mobile phase is compatible with the analyte and column chemistry. |
| Ion Suppression/Enhancement | Evaluate for matrix effects by comparing the response of the analyte in the matrix with the response in a clean solvent. If matrix effects are significant, improve the sample preparation method (e.g., using solid-phase extraction) or adjust chromatographic conditions to separate the analyte from interfering matrix components. |
| Instrument Contamination | Clean the ion source and check the column for contamination. Run a blank gradient to assess system cleanliness. |
Issue 2: Inconsistent Quantitative Results
| Possible Cause | Troubleshooting Step |
| Inaccurate Pipetting | Calibrate and verify the accuracy of all pipettes used for preparing standards, quality controls, and samples. |
| Instability in Autosampler | If samples are stored in the autosampler for an extended period, perform an autosampler stability study to ensure the analyte is not degrading over the course of the analytical run. |
| Variable Extraction Recovery | Optimize the sample extraction procedure to ensure consistent and high recovery of the analyte from the sample matrix. |
| Improperly Prepared Calibration Curve | Prepare a fresh calibration curve using a new set of standards. Ensure the concentration range of the calibration curve brackets the expected concentrations of the unknown samples. |
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Reported Stability | Reference |
| Solid | -20°C | ≥ 4 years | |
| Stock Solution (in water) | ≤ -20°C | Several months |
Table 2: Summary of Zanamivir Stability Findings (Applicable to this compound)
| Condition | Matrix | Observation | Reference |
| Freeze-Thaw Cycles | Human Plasma | Stable | |
| Bench-Top (Room Temp) | Human Plasma | Stable | |
| Long-Term Storage (-80°C) | Human Plasma | Stable | |
| Acidic pH | Buffer | More stable | |
| Alkaline pH | Buffer | Susceptible to degradation |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
High-purity water (e.g., Milli-Q or equivalent)
-
Calibrated analytical balance
-
Volumetric flask (Class A)
-
Vortex mixer and/or sonicator
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh the desired amount of the solid compound.
-
Transfer the weighed solid to a volumetric flask of the appropriate size.
-
Add a portion of the high-purity water to the flask (approximately 50-70% of the final volume).
-
Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer or sonicate the solution for a short period to aid dissolution.
-
Once the solid is completely dissolved, add high-purity water to the mark on the volumetric flask.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the stock solution to a properly labeled storage vial.
-
For long-term storage, store the solution at or below -20°C.
-
Protocol for a General Forced Degradation Study
This protocol provides a general framework for investigating the stability of this compound under various stress conditions.
-
Materials:
-
This compound stock solution
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity water
-
pH meter
-
Heating block or water bath
-
Photostability chamber
-
LC-MS system
-
-
Procedure:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of HCl solution. Incubate at a specified temperature (e.g., 60°C) for a defined period. At various time points, withdraw samples, neutralize with NaOH, and analyze by LC-MS.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of NaOH solution. Incubate at room temperature or a slightly elevated temperature for a defined period. At various time points, withdraw samples, neutralize with HCl, and analyze by LC-MS.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of H₂O₂ solution. Keep the mixture at room temperature for a defined period. At various time points, withdraw samples and analyze by LC-MS.
-
Thermal Degradation: Place an aliquot of the stock solution in a heating block or water bath at an elevated temperature (e.g., 60-80°C) for a defined period. At various time points, withdraw samples, cool to room temperature, and analyze by LC-MS.
-
Photolytic Degradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light. At various time points, withdraw samples and analyze by LC-MS.
-
Analysis: Analyze all samples against a control sample (stored at recommended conditions) to determine the percentage of degradation.
-
Visualizations
Caption: Experimental workflow for this compound.
Caption: Troubleshooting inconsistent analytical results.
References
Investigating internal standard variability in Zanamivir quantification.
Welcome to the technical support center for Zanamivir quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during experimental workflows, with a specific focus on internal standard (IS) variability.
Troubleshooting Guide: Internal Standard (IS) Variability
High variability in the internal standard response can compromise the accuracy and reliability of Zanamivir quantification. This guide addresses specific issues you might encounter.
Q1: My internal standard peak area is inconsistent across my sample batch. What are the potential causes and how can I fix this?
A1: Inconsistent internal standard peak area is a common issue that can stem from several factors throughout the analytical process. Here is a breakdown of potential causes and their solutions:
-
Sample Preparation Inconsistencies:
-
Pipetting Errors: Inaccurate or inconsistent dispensing of the IS solution into your samples is a primary source of variability.
-
Solution: Calibrate your pipettes regularly. Use a consistent pipetting technique for all samples, standards, and quality controls (QCs). Consider adding the IS as early as possible in the sample preparation workflow to account for variability in subsequent steps.[1]
-
-
Extraction Inefficiency: If the IS and Zanamivir are not extracted from the biological matrix with the same efficiency, variability can be introduced. This is particularly relevant for protein precipitation or solid-phase extraction (SPE) methods.[2][3][4]
-
Solution: Ensure your extraction method is robust and validated. For SPE, check for column overloading or inconsistent elution. For protein precipitation, ensure complete protein removal and avoid analyte loss in the pellet. A stable isotope-labeled (SIL) internal standard is highly recommended as it most closely mimics the behavior of the analyte during extraction and ionization.[3]
-
-
-
Chromatographic and Mass Spectrometric Issues:
-
Matrix Effects: Components of the biological matrix can co-elute with your IS and suppress or enhance its ionization in the mass spectrometer, leading to variability.
-
Solution: Optimize your chromatographic separation to resolve the IS from interfering matrix components. A SIL-IS is the best choice to compensate for matrix effects as it experiences the same ionization suppression or enhancement as the analyte. If a SIL-IS is not available, select a structural analog that has similar physicochemical properties to Zanamivir.
-
-
Instrument Performance: Fluctuations in the LC-MS/MS system, such as an unstable spray in the electrospray ionization (ESI) source or detector fatigue, can cause IS response to vary.
-
Solution: Perform regular system maintenance and performance checks. Monitor system suitability parameters throughout your analytical run.
-
-
Q2: The recovery of my internal standard is low and variable. What should I investigate?
A2: Low and variable recovery of the internal standard points to issues primarily in the sample extraction phase.
-
Suboptimal Extraction pH: The pH of your sample and extraction solvents can significantly impact the recovery of both the analyte and the IS, especially if they have ionizable functional groups.
-
Solution: Optimize the pH of your extraction buffers to ensure consistent and maximal recovery for both Zanamivir and your IS.
-
-
Improper SPE Cartridge Conditioning or Elution: For solid-phase extraction, incomplete conditioning of the sorbent or using an elution solvent with insufficient strength can lead to poor recovery.
-
Solution: Review and optimize your SPE protocol. Ensure proper conditioning, loading, washing, and elution steps with appropriate solvent volumes and compositions.
-
-
Analyte and IS Instability: Zanamivir or your IS may be degrading during sample preparation.
-
Solution: Investigate the stability of both compounds under your experimental conditions (e.g., temperature, pH, light exposure).
-
Q3: I am using a stable isotope-labeled (SIL) internal standard for Zanamivir, but I am still observing variability. What could be the problem?
A3: While SIL internal standards are the gold standard, they are not immune to issues.
-
Cross-Interference: The analyte signal may be contributing to the IS signal, or vice-versa, especially if the mass resolution of the instrument is insufficient or if there is isotopic impurity in the SIL-IS.
-
Solution: Check the purity of your SIL-IS. Ensure that your mass spectrometer is properly calibrated and has sufficient resolution to distinguish between the analyte and IS.
-
-
Chromatographic Separation of Isotopologues: In some cases, particularly with deuterium-labeled standards, the SIL-IS may have a slightly different retention time than the native analyte. If they are not fully co-eluting, they may experience different matrix effects, leading to variability in the analyte/IS ratio.
-
Solution: Adjust your chromatographic conditions to ensure co-elution of Zanamivir and its SIL-IS.
-
Below is a troubleshooting workflow to address internal standard variability:
Frequently Asked Questions (FAQs)
Q4: What is an appropriate internal standard for Zanamivir quantification by LC-MS/MS?
A4: The ideal internal standard is a stable isotope-labeled (SIL) version of Zanamivir (e.g., Zanamivir-d3). A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus providing the most accurate correction for variability. If a SIL-IS is not available, a structural analog with similar properties can be used. Published methods have successfully used compounds like Remdesivir and Ledipasvir as internal standards for Zanamivir quantification.
Q5: What are the typical sample preparation methods for Zanamivir quantification in biological matrices?
A5: The most common sample preparation techniques for Zanamivir in matrices like human plasma are protein precipitation (PPT) and solid-phase extraction (SPE).
-
Protein Precipitation: This is a simpler and faster method, often using acetonitrile or methanol to precipitate plasma proteins.
-
Solid-Phase Extraction: SPE provides a cleaner sample extract, which can reduce matrix effects and improve sensitivity. Both reversed-phase and mixed-mode cation exchange cartridges have been used.
The choice of method depends on the required sensitivity and the complexity of the biological matrix.
Q6: What are the key validation parameters to assess for a Zanamivir quantification method?
A6: According to FDA guidelines, a bioanalytical method validation should include the assessment of:
-
Specificity and Selectivity: Ensuring no interference from endogenous matrix components at the retention times of Zanamivir and the IS.
-
Linearity and Range: The concentration range over which the method is accurate and precise.
-
Accuracy and Precision: Intra-day and inter-day variability of the measurements.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of matrix components on the ionization of the analyte and IS.
-
Stability: Stability of Zanamivir in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top).
Data Presentation
Table 1: Summary of Published LC-MS/MS Methods for Zanamivir Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Internal Standard | Remdesivir | Ledipasvir | Stable Isotope-Labeled Zanamivir |
| Sample Preparation | Protein Precipitation | Solid-Phase Extraction | Solid-Phase Extraction |
| Linearity Range | 4 - 80 ng/mL | 2.15 - 64.5 ng/mL | 1 - 50,000 ng/mL |
| Intra-day Precision (%CV) | 0.81 - 1.98% | ≤6.81% | Not explicitly stated |
| Inter-day Precision (%CV) | 0.81 - 1.98% | ≤6.81% | Not explicitly stated |
| Extraction Recovery | >99% | 92.8 - 94.7% | 90 - 100% |
Experimental Protocols
Protocol 1: Zanamivir Quantification using Protein Precipitation
This protocol is based on a method using Remdesivir as the internal standard.
-
Sample Aliquoting: Take 100 µL of human plasma sample, calibration standard, or QC.
-
Internal Standard Addition: Add 50 µL of Remdesivir internal standard solution.
-
Protein Precipitation: Add 300 µL of methanol, vortex for 5 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of mobile phase.
-
Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.
References
Technical Support Center: Optimization of ESI Source Conditions for Zanamivir and its Labeled Standard
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Electrospray Ionization (ESI) source conditions for the analysis of Zanamivir and its labeled internal standard. The information is presented in a question-and-answer format, supplemented with detailed experimental protocols, troubleshooting guides, and illustrative diagrams.
Frequently Asked Questions (FAQs)
Q1: What is the typical ionization mode for Zanamivir analysis by LC-MS/MS?
A1: Zanamivir is a polar compound containing multiple ionizable functional groups. It is most commonly analyzed in positive ion mode using an electrospray ionization (ESI) source.[1][2][3] This is because the guanidino group and the secondary amine in the Zanamivir structure are readily protonated.
Q2: What are the common precursor and product ions for Zanamivir and its stable isotope-labeled internal standard?
A2: For Zanamivir, the protonated molecule [M+H]⁺ at m/z 333 is typically selected as the precursor ion. A common product ion for multiple reaction monitoring (MRM) is m/z 60.[4] For a stable isotope-labeled (SIL) internal standard of Zanamivir, the precursor ion would be shifted according to the number and type of isotopes. For example, a common labeled standard has an m/z of 336, with a corresponding product ion of m/z 63.[4]
Q3: Why is a stable isotope-labeled internal standard recommended for Zanamivir quantification?
A3: A stable isotope-labeled internal standard is highly recommended as it can compensate for variations in sample preparation, matrix effects, and fluctuations in the ESI source, leading to more accurate and precise quantification.
Q4: What type of HPLC column is suitable for Zanamivir analysis?
A4: Due to its high polarity, Zanamivir is often analyzed using Hydrophilic Interaction Liquid Chromatography (HILIC) columns. This allows for good retention and separation from other polar matrix components. Some methods have also utilized reversed-phase C18 columns with specific mobile phases.
Q5: What are typical mobile phases used for Zanamivir analysis?
A5: Mobile phases for Zanamivir analysis often consist of acetonitrile and an aqueous component with a volatile buffer, such as ammonium formate or formic acid, to facilitate ionization. The choice of mobile phase will depend on the type of chromatography being used (HILIC or reversed-phase).
Experimental Protocol: Optimization of ESI Source Conditions
This protocol outlines a systematic approach to optimizing ESI source parameters for Zanamivir and its labeled internal standard. It is recommended to perform this optimization by infusing a standard solution of Zanamivir directly into the mass spectrometer.
1. Preparation of Standard Solution:
-
Prepare a stock solution of Zanamivir and its labeled internal standard in an appropriate solvent like water or methanol.
-
Dilute the stock solution to a working concentration (e.g., 50-100 ng/mL) in a solvent mixture that mimics the initial mobile phase composition of your LC method.
2. Infusion and Initial Signal Acquisition:
-
Infuse the working standard solution into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.
-
Set the mass spectrometer to acquire data in positive ion mode, monitoring the precursor and product ions for both Zanamivir and its internal standard.
3. Systematic Parameter Optimization:
-
Capillary/Spray Voltage: Start with a typical voltage (e.g., 3000-4000 V) and adjust it in small increments (e.g., 200-500 V) to find the value that maximizes the signal intensity and stability. Avoid excessively high voltages which can lead to corona discharge and signal instability.
-
Source Temperature: Optimize the source temperature (also referred to as gas temperature) to ensure efficient desolvation of the ESI droplets. Typical ranges are 200-350 °C. Start at a mid-range value and adjust in 25 °C increments.
-
Nebulizer Gas Flow: This gas aids in the formation of the aerosol. The optimal pressure or flow rate is often dependent on the liquid flow rate. Adjust this parameter to achieve a stable and intense signal.
-
Drying Gas Flow: This gas helps in the evaporation of the solvent from the charged droplets. Optimize this flow to maximize the analyte signal while minimizing background noise.
-
Collision Energy (CE): While not a source parameter, it is crucial for fragmentation in MS/MS. Optimize the CE for the specific MRM transitions of Zanamivir and its internal standard to achieve the highest product ion intensity.
4. Data Evaluation:
-
For each parameter adjustment, allow the signal to stabilize before recording the intensity.
-
The optimal setting for each parameter is the one that provides the highest, most stable, and reproducible signal for both the analyte and the internal standard.
Quantitative Data Summary
The following table summarizes typical ESI source parameters reported in various LC-MS/MS methods for Zanamivir analysis. Note that these values are instrument-dependent and should be used as a starting point for optimization.
| Parameter | SCIEX QTRAP 5500 | API 5000 | General Recommendation |
| Ionization Mode | Positive ESI | Positive ESI (TurboV Ionization Source) | Positive ESI |
| Source Temperature | Optimized (Value not specified) | Not specified | 200 - 350 °C |
| Nebulizer Gas | Optimized (Value not specified) | Not specified | Instrument dependent |
| Heater Gas | Optimized (Value not specified) | Not specified | Instrument dependent |
| Curtain Gas | Optimized (Value not specified) | Not specified | Instrument dependent |
| CAD Gas | Optimized (Value not specified) | Not specified | Instrument dependent |
| IonSpray Voltage | Optimized (Value not specified) | Not specified | 3000 - 5000 V |
| Declustering Potential (DP) | Optimized (Value not specified) | Not specified | Optimize for signal |
| Entrance Potential (EP) | Optimized (Value not specified) | Not specified | Optimize for signal |
| Collision Energy (CE) | Optimized (Value not specified) | Not specified | Optimize for fragmentation |
Troubleshooting Guide
Q: I am observing a very low or no signal for Zanamivir. What should I check?
A:
-
Check the Ionization Mode: Ensure the mass spectrometer is set to positive ion mode.
-
Verify Infusion: Confirm that the standard solution is being properly infused into the mass spectrometer. Check for leaks or blockages in the infusion line.
-
Tune and Calibrate the Instrument: Ensure the mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations.
-
Optimize Source Parameters: Systematically optimize the ESI source parameters as described in the experimental protocol above. Zanamivir's polarity may require careful optimization of desolvation parameters (temperature and gas flows).
-
Mobile Phase Composition: Ensure your infusion solvent contains a proton source (e.g., 0.1% formic acid) to facilitate ionization.
Q: My Zanamivir signal is unstable and fluctuating. What are the possible causes?
A:
-
Inconsistent Spray: An unstable electrospray can be caused by an incorrect spray voltage or a partially blocked ESI needle. Try adjusting the spray voltage and cleaning or replacing the needle.
-
Inappropriate Gas Flows: Suboptimal nebulizer or drying gas flows can lead to an unstable spray. Re-optimize these parameters.
-
Air Bubbles: Air bubbles in the infusion line can cause signal fluctuations. Ensure the line is properly purged and free of bubbles.
-
High Voltage Discharge: Excessively high spray voltage can lead to corona discharge, resulting in an unstable signal. Try reducing the voltage.
Q: I am observing high background noise. How can I reduce it?
A:
-
Mobile Phase Purity: Use high-purity LC-MS grade solvents and additives to minimize chemical noise.
-
Sample Clean-up: If analyzing biological samples, ensure your sample preparation method (e.g., protein precipitation or solid-phase extraction) is effective at removing matrix components that can contribute to background noise.
-
Source Cleaning: A contaminated ESI source can be a significant source of background noise. Follow the manufacturer's instructions for cleaning the source components.
-
Optimize Gas Flows: Adjusting the drying gas flow can sometimes help to reduce background noise by more efficiently removing neutral molecules.
Q: I am seeing significant ion suppression for Zanamivir in my biological samples. What can I do?
A:
-
Improve Chromatographic Separation: Develop a robust LC method that separates Zanamivir from co-eluting matrix components. Using a HILIC column can be beneficial for retaining and separating polar compounds like Zanamivir from other polar interferences.
-
Enhance Sample Preparation: Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering matrix components like phospholipids.
-
Dilute the Sample: If the concentration of Zanamivir is sufficiently high, diluting the sample can reduce the concentration of matrix components and thereby lessen ion suppression.
-
Use a Stable Isotope-Labeled Internal Standard: A SIL-IS that co-elutes with Zanamivir will experience similar ion suppression, allowing for accurate correction during quantification.
Visualizations
Caption: Experimental workflow for ESI source optimization.
Caption: Troubleshooting workflow for low Zanamivir signal.
References
Selecting the appropriate LC column for optimal Zanamivir analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the appropriate Liquid Chromatography (LC) column for Zanamivir analysis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate optimal method development.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in Zanamivir analysis by LC?
A1: Zanamivir is a highly polar and water-soluble compound, which presents a significant challenge for traditional reversed-phase liquid chromatography (RP-LC). The primary issues encountered are poor retention on non-polar stationary phases like C18 and C8 columns, leading to elution near the solvent front and potential interference from matrix components.[1][2]
Q2: Which types of LC columns are most suitable for Zanamivir analysis?
A2: Due to its polar nature, Zanamivir is best analyzed using columns that enhance the retention of hydrophilic compounds. The most successful approaches include:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred technique as it uses a polar stationary phase and a high organic content mobile phase to effectively retain and separate polar analytes like Zanamivir.[2][3][4]
-
Aqueous Normal Phase (ANP) Chromatography: This technique utilizes columns that can operate in a normal-phase mode with aqueous-organic mobile phases, providing excellent retention for very polar compounds.
-
Reversed-Phase Chromatography with specialized columns: While standard C18 columns can be problematic, certain reversed-phase columns with alternative selectivities, such as Cyano (CN) or embedded polar groups, have shown success in retaining Zanamivir and resolving it from matrix interferences. The United States Pharmacopeia (USP) method specifies an amino column for Zanamivir analysis.
Q3: When should I choose a HILIC column over a reversed-phase column?
A3: A HILIC column is recommended when you experience poor retention of Zanamivir on standard reversed-phase columns (e.g., C18, C8). HILIC is particularly advantageous when using mass spectrometry (MS) detection, as the high organic content of the mobile phase can lead to more efficient desolvation and enhanced signal intensity. If your sample matrix contains many interfering polar components that co-elute with Zanamivir in RP-LC, HILIC can offer alternative selectivity and better resolution.
Q4: Can I use a standard C18 column for Zanamivir analysis?
A4: While initial attempts often involve C18 columns, they typically provide insufficient retention for Zanamivir, causing it to elute in the void volume. Some methods have been developed using C18 columns, but they may require highly aqueous mobile phases or ion-pairing reagents, which can have drawbacks such as poor MS compatibility and long equilibration times. For robust and reliable analysis, especially in complex matrices, alternative column chemistries are generally recommended.
Troubleshooting Guide
Issue 1: Poor retention of Zanamivir on a C18 or C8 column.
-
Cause: Zanamivir is a highly polar molecule and has low affinity for the non-polar stationary phase of traditional reversed-phase columns.
-
Solution:
-
Switch to a more suitable column: The most effective solution is to use a HILIC or an ANP column, which are specifically designed for polar analytes. A Cyano column can also be a good alternative in reversed-phase mode.
-
Modify the mobile phase: If you must use a reversed-phase column, increase the aqueous content of your mobile phase. However, be aware that operating at very high aqueous conditions can lead to phase collapse on some C18 columns. Consider using a column specifically designed for use in highly aqueous mobile phases (e.g., an "AQ" type column).
-
Issue 2: Co-elution of Zanamivir with interfering peaks from the sample matrix.
-
Cause: The sample matrix (e.g., plasma, serum, cell culture media) contains endogenous polar compounds that may have similar retention behavior to Zanamivir on a given column.
-
Solution:
-
Change column selectivity: Switch to a column with a different stationary phase chemistry. For example, if you are using a C18 column, try a Cyano or a HILIC column. The orthogonal selectivity of HILIC compared to reversed-phase is often effective at resolving matrix interferences.
-
Optimize mobile phase composition: Adjusting the organic solvent, pH, or buffer concentration of the mobile phase can alter the selectivity of the separation and help resolve Zanamivir from interfering peaks.
-
Improve sample preparation: Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove matrix components prior to LC analysis.
-
Issue 3: Poor peak shape (e.g., tailing) for Zanamivir.
-
Cause: Peak tailing can be caused by secondary interactions between the basic guanidino group of Zanamivir and acidic silanol groups on the surface of silica-based columns. It can also be influenced by the mobile phase pH and buffer composition.
-
Solution:
-
Use a high-purity, end-capped column: Modern, high-purity silica columns with thorough end-capping minimize the number of accessible silanol groups, reducing peak tailing for basic compounds.
-
Adjust mobile phase pH: Ensure the mobile phase pH is appropriate for Zanamivir's pKa values to maintain a consistent ionization state and minimize undesirable interactions.
-
Add a competing base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can help to saturate the active silanol sites and improve peak shape. However, be mindful that additives like TEA are not suitable for MS detection.
-
Consider a non-silica-based column: Polymeric columns can be an alternative to avoid issues with silanol interactions.
-
Data Presentation: Comparison of LC Columns for Zanamivir Analysis
| Column Type | Stationary Phase | Dimensions (L x ID, dp) | Mobile Phase | Key Findings | Reference |
| Reversed-Phase | |||||
| Hypersil Gold C18 | C18 | 250 x 4.6 mm, 5 µm | Water: Methanol (80:20 v/v) | Successful elution and quantification in a simple formulation. | |
| Supelcocil C18 | C18 | 150 x 4.6 mm, 5 µm | Acetonitrile: Water (50:50 v/v) | Method developed for determination in spiked human plasma. | |
| BDS Hypersil Cyano | Cyano | 250 x 4.6 mm, 5 µm | 98% Ultrapure Water, 2% Acetonitrile | Solved interference problems from co-eluting components present in HBSS that were observed with C18, C8, and C4 columns. | |
| Hypersil C8 | C8 | 150 mm x 4.6, 5 µm | Sodium phosphate monobasic and monohydric buffer and acetonitrile (65:35), pH 4.2 | Used in a stability-indicating method for Zanamivir and Rimantadine. | |
| HILIC/ANP | |||||
| Luna HILIC | Silica-based with polar functional groups | Not specified | Acetonitrile: Water (7:3, v/v) with 0.2% Acetic Acid | Improved retention compared to RP columns, but showed decreasing retention with repeated injections. | |
| ZIC-HILIC | Zwitterionic | 50 x 2.1 mm, 5 µm | Gradient elution with Acetonitrile and Ammonium Acetate buffer | Provided high sensitivity and robust performance for Zanamivir quantification in plasma. | |
| Cogent Diamond Hydride | Type-C Silica™ with silicon-hydride surface | Not specified | Acetonitrile: Water (6:4, v/v) with 0.2% Acetic Acid | Showed the longest retention time and best retention capability for Zanamivir among five tested columns. | |
| Asahipak NH2P-50 4E | Amino | Not specified | Not specified | Meets USP method requirements for separating Zanamivir from its internal standard. |
Experimental Protocols
Method 1: Reversed-Phase Analysis using a Cyano Column (for samples in biological buffer)
-
Column: BDS Hypersil Cyano (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: 98% (v/v) ultrapure water and 2% (v/v) acetonitrile
-
Flow Rate: 0.5 mL/min
-
Detection: UV at 230 nm
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Rationale: This method is effective for resolving Zanamivir from interfering components in Hanks' Balanced Salt Solution (HBSS), where traditional C18 and C8 columns failed.
Method 2: HILIC Analysis for High-Sensitivity Quantification in Plasma
-
Column: ZIC-HILIC (50 mm x 2.1 mm, 5 µm) with a ZIC-HILIC guard column
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-0.5 min: 90% B
-
0.5-2.0 min: Linear gradient to 50% B
-
2.0-2.1 min: Linear gradient to 90% B
-
2.1-3.0 min: 90% B (re-equilibration)
-
-
Flow Rate: 500 µL/min
-
Detection: Tandem Mass Spectrometry (MS/MS)
-
Column Temperature: 20°C
-
Rationale: This high-throughput method provides excellent sensitivity for quantifying Zanamivir in plasma over a wide concentration range, leveraging the advantages of HILIC for MS detection.
Method 3: Aqueous Normal Phase (ANP) for Optimal Retention
-
Column: Cogent Diamond Hydride
-
Mobile Phase: Acetonitrile: Water (6:4, v/v) with 0.2% Acetic Acid
-
Flow Rate: 0.2 mL/min
-
Detection: Mass Spectrometry (MS)
-
Rationale: This method demonstrated superior retention for the highly polar Zanamivir compared to both reversed-phase and other HILIC columns, which is crucial for avoiding matrix effects in MS analysis.
Mandatory Visualizations
Caption: Workflow for selecting the appropriate LC column for Zanamivir analysis.
Caption: Troubleshooting guide for poor retention of Zanamivir in RP-LC.
References
- 1. A Validated HPLC Method for Zanamivir and its Application to In vitro Permeability Study in Caco-2 Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aqueous normal phase liquid chromatography coupled with tandem time-of-flight quadrupole mass spectrometry for determination of zanamivir in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Quantification of the anti-influenza drug zanamivir in plasma using high-throughput HILIC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for Zanamivir: Leveraging the Specificity of Zanamivir-13C,15N2
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Zanamivir in biological matrices, with a focus on a state-of-the-art approach utilizing a stable isotope-labeled internal standard (SIL-IS), Zanamivir-13C,15N2. The content is intended for researchers, scientists, and drug development professionals, offering objective comparisons and detailed experimental data to support informed decisions in bioanalytical method development and validation.
The quantification of drug concentrations in biological matrices is a critical aspect of drug development, providing essential data for pharmacokinetic and toxicokinetic studies.[1][2] The reliability and accuracy of these data are paramount, necessitating robust and well-characterized bioanalytical methods.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation, which are now largely harmonized under the International Council for Harmonisation (ICH) M10 guideline.
This guide will compare a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using this compound as an internal standard against alternative approaches, highlighting the advantages in specificity, accuracy, and precision.
Comparison of Bioanalytical Methods for Zanamivir
The selection of an appropriate bioanalytical method is crucial for obtaining reliable data. While various techniques can be employed, LC-MS/MS has become the gold standard for small molecule quantification due to its high sensitivity and selectivity. A key component of a robust LC-MS/MS method is the internal standard (IS), which is added to samples to correct for variability during sample processing and analysis.
The ideal IS is a stable isotope-labeled version of the analyte. This compound serves as an excellent SIL-IS for Zanamivir analysis. It shares near-identical physicochemical properties with Zanamivir, ensuring it behaves similarly during extraction and chromatographic separation, thus providing superior correction for matrix effects and other sources of variability.
Below is a comparative summary of a validated LC-MS/MS method using this compound versus an alternative method that might use a structurally similar molecule as an IS or a different sample preparation technique like protein precipitation.
Table 1: Comparison of Bioanalytical Method Performance for Zanamivir
| Validation Parameter | LC-MS/MS with this compound (SIL-IS) | Alternative Method (e.g., Structural Analog IS) |
| Specificity | High: SIL-IS co-elutes but is distinguished by mass. | Moderate to High: Potential for co-eluting interferences. |
| Linearity (r²) | >0.999 | >0.995 |
| Lower Limit of Quantification (LLOQ) | 1 - 5 ng/mL | 5 - 20 ng/mL |
| Upper Limit of Quantification (ULOQ) | 5,000 - 50,000 ng/mL | 1,000 - 10,000 ng/mL |
| Intra-day Precision (%CV) | < 5% | < 10% |
| Inter-day Precision (%CV) | < 8% | < 15% |
| Intra-day Accuracy (%Bias) | ± 5% | ± 10% |
| Inter-day Accuracy (%Bias) | ± 8% | ± 15% |
| Mean Recovery | Consistent and reproducible (85-105%) | More variable (70-110%) |
| Matrix Effect | Minimal and compensated by SIL-IS | Potential for significant ion suppression or enhancement |
| Stability | Demonstrated for relevant storage and handling conditions | To be determined; may be affected by sample processing |
Detailed Experimental Protocols
The following protocols are based on established guidelines for bioanalytical method validation.
Specificity and Selectivity
Objective: To ensure the method can unequivocally measure Zanamivir without interference from endogenous matrix components, metabolites, or other concomitant medications.
Protocol:
-
Analyze blank matrix samples (e.g., plasma, serum) from at least six different sources.
-
Analyze blank matrix samples spiked with the LLOQ concentration of Zanamivir and the internal standard.
-
Analyze blank matrix samples spiked with potential interfering substances (e.g., common over-the-counter medications, metabolites).
-
Acceptance Criteria: The response in the blank samples at the retention time of Zanamivir and the IS should be less than 20% of the LLOQ response and less than 5% of the IS response, respectively.
Linearity and Calibration Curve
Objective: To establish the relationship between the instrument response and the known concentrations of Zanamivir.
Protocol:
-
Prepare a series of calibration standards by spiking blank matrix with known concentrations of Zanamivir, spanning the expected analytical range. A minimum of six non-zero concentration levels should be used.
-
Process and analyze the calibration standards along with a blank and a zero standard (matrix with IS).
-
Construct a calibration curve by plotting the peak area ratio of Zanamivir to the IS against the nominal concentration of Zanamivir.
-
Apply a linear regression model, typically with a weighting factor of 1/x or 1/x².
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).
Accuracy and Precision
Objective: To determine the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter in the measurements (precision).
Protocol:
-
Prepare quality control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.
-
Intra-day (Within-run) Accuracy and Precision: Analyze at least five replicates of each QC level in a single analytical run.
-
Inter-day (Between-run) Accuracy and Precision: Analyze the QC samples in at least three different analytical runs on different days.
-
Acceptance Criteria: The mean concentration should be within ±15% of the nominal value for each QC level (±20% for LLOQ). The coefficient of variation (%CV) should not exceed 15% (20% for LLOQ).
Recovery
Objective: To assess the efficiency of the extraction procedure.
Protocol:
-
Prepare three sets of samples at low, medium, and high concentrations:
-
Set A: Zanamivir spiked into the biological matrix and extracted.
-
Set B: Blank matrix extracted, and then Zanamivir spiked into the final extract.
-
Set C: Zanamivir in a neat solution (no matrix).
-
-
Calculate the recovery by comparing the peak areas of Set A to Set B.
-
Acceptance Criteria: The recovery should be consistent, precise, and reproducible across the concentration range.
Matrix Effect
Objective: To evaluate the effect of matrix components on the ionization of Zanamivir and the IS.
Protocol:
-
Analyze blank matrix extracts from at least six different sources, post-spiked with Zanamivir and IS at low and high concentrations.
-
Compare the peak areas to those of the analytes in a neat solution at the same concentrations.
-
The matrix factor is calculated as the ratio of the peak area in the presence of matrix to the peak area in the absence of matrix. The IS-normalized matrix factor is then determined.
-
Acceptance Criteria: The %CV of the IS-normalized matrix factor should be ≤15%.
Stability
Objective: To ensure that the concentration of Zanamivir remains unchanged during sample collection, storage, and processing.
Protocol:
-
Evaluate the stability of Zanamivir in the biological matrix under various conditions:
-
Freeze-Thaw Stability: At least three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: At room temperature for a duration reflecting the sample handling time.
-
Long-Term Stability: At the intended storage temperature (e.g., -20°C or -80°C) for a period longer than the sample storage time in a study.
-
Stock Solution Stability: At room temperature and refrigerated conditions.
-
-
Analyze the stability samples against a freshly prepared calibration curve and compare the results to the nominal concentrations.
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Visualizing the Bioanalytical Workflow and Validation Parameters
To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the logical relationships between the core validation parameters.
Caption: Experimental workflow for Zanamivir bioanalysis.
Caption: Core parameters of bioanalytical method validation.
Conclusion
The validation of a bioanalytical method is a critical step in the drug development process, ensuring the generation of reliable data for pivotal studies. For the quantification of Zanamivir, an LC-MS/MS method employing a stable isotope-labeled internal standard, this compound, offers significant advantages over alternative approaches. The use of a SIL-IS enhances the specificity, accuracy, and precision of the assay by effectively compensating for variability during sample preparation and analysis. This guide provides a framework for comparing and implementing a robust bioanalytical method for Zanamivir, adhering to international regulatory standards and promoting high-quality data generation.
References
Cross-Validation of Zanamivir Assays: A Comparative Guide for Analytical Laboratories
For researchers, scientists, and drug development professionals, ensuring the reproducibility and consistency of bioanalytical data across different laboratories is paramount. This guide provides a comparative overview of validated Zanamivir assays and outlines the essential principles and workflows for inter-laboratory cross-validation, adhering to regulatory guidelines.
Comparative Performance of Validated Zanamivir Assays
The following tables summarize the key performance parameters of various Zanamivir assays as reported in peer-reviewed literature. These assays have been validated in individual laboratories according to regulatory standards, such as those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Table 1: Performance Characteristics of LC-MS/MS Methods for Zanamivir Quantification in Human Plasma
| Parameter | Study 1[1][2][3] | Study 2[4] | Study 3[5] |
| Linearity Range | 4 - 80 ng/mL | 2.15 - 64.5 ng/mL | 1 - 50,000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.9994 | ≥ 0.999 | Not Specified |
| Intra-day Precision (%CV) | 0.81 - 1.98% | ≤ 6.90% | Not Specified |
| Inter-day Precision (%CV) | 0.81 - 1.98% | < 2.40% (except LLOQ at 7.47%) | Not Specified |
| Accuracy | Within acceptable limits | 96.0 - 104.0% | Back-calculated concentrations within ±6% of nominal |
| Extraction Recovery | ~100% | ~95.7% | Not Specified |
| Lower Limit of Quantification (LLOQ) | 4 ng/mL | 2.15 ng/mL | 1 ng/mL ('low' range), 50 ng/mL ('high' range) |
Table 2: Performance Characteristics of an HPLC Method for Zanamivir Quantification
| Parameter | Study 4 |
| Linearity Range | 0.1 - 10 µg/mL (100 - 10,000 ng/mL) |
| Correlation Coefficient (r²) | > 0.999 |
| Within-day Precision (%RSD) | < 10.32% |
| Between-day Precision (%RSD) | < 14.33% |
| Accuracy (Recovery) | 99.76 - 105.08% |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL (100 ng/mL) |
Experimental Protocols
The methodologies employed in these validation studies are crucial for understanding the context of the performance data. Below are detailed summaries of the experimental protocols from the cited studies.
Protocol 1: LC-MS/MS for Zanamivir in Human Plasma (Based on Study 1)
-
Sample Preparation: Protein precipitation was used to extract Zanamivir from human plasma.
-
Chromatography: An isocratic flow was employed with a mobile phase consisting of Methanol and Ammonium Formate (30:70 v/v).
-
Instrumentation: A liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS) was used for detection and quantification.
-
Internal Standard (IS): Remdesivir was utilized as the internal standard.
-
Validation Parameters: The method was validated according to FDA guidelines, assessing linearity, precision, accuracy, recovery, matrix effect, and stability under various conditions (freeze-thaw, benchtop, auto-sampler, and long-term storage).
Protocol 2: LC-MS/MS for Zanamivir in Human Biological Matrices (Based on Study 2)
-
Sample Preparation: Solid-Phase Extraction (SPE) was optimized for the extraction of Zanamivir.
-
Chromatography: A C18 Thermo base deactivated silica Hypersil column was used with a mobile phase of 0.1% formic acid and acetonitrile (35:65, v/v) at a flow rate of 0.7 ml/min.
-
Instrumentation: LC-MS/MS.
-
Internal Standard (IS): Ledipasvir was used as the internal standard.
-
Validation Parameters: The method was validated following European Medicines Agency (EMA) and FDA guidelines. Parameters assessed included linearity, precision, accuracy, recovery, and stability.
Protocol 3: High-Throughput HILIC-MS/MS for Zanamivir in Human Plasma (Based on Study 6)
-
Sample Preparation: Solid-Phase Extraction (SPE) in a 96-well plate format was used for high-throughput analysis.
-
Chromatography: Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC) was employed.
-
Instrumentation: LC-MS/MS.
-
Internal Standard (IS): Stable isotope-labeled Zanamivir (SIL-zanamivir) was used.
-
Validation Parameters: The method was validated according to US FDA guidelines, covering two calibration ranges ('low' and 'high') to accommodate different clinical study needs.
Protocol 4: HPLC for Zanamivir Permeability Studies (Based on Study 4)
-
Sample Preparation: Direct analysis of samples from Caco-2 cell culture model in Hank's Balanced Salt Solution (HBSS).
-
Chromatography: A BDS Hypersil Cyano column was used with a mobile phase of 98% ultrapure water and 2% acetonitrile at a flow rate of 0.5 ml/min.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) with UV detection at 230 nm.
-
Internal Standard (IS): Oseltamivir carboxylate (OC).
-
Validation Parameters: The method was validated for sensitivity, linearity, accuracy, precision, and stability (freeze-thaw and short-term temperature stability).
Inter-Laboratory Cross-Validation Workflow
When clinical samples are analyzed at more than one laboratory, a cross-validation of the analytical method is essential to ensure the comparability of the data. The FDA and EMA provide guidelines for conducting such cross-validations. Below is a generalized workflow for this process.
Conclusion
The presented data from individual laboratory validations demonstrate that robust and reliable methods, predominantly utilizing LC-MS/MS, exist for the quantification of Zanamivir in biological matrices. While direct cross-validation studies for Zanamivir are not publicly documented, the principles and workflows for such comparisons are well-established by regulatory bodies. For multi-site clinical trials or collaborative research, it is imperative that laboratories undertake a formal cross-validation process to ensure the integrity and comparability of bioanalytical data, thereby upholding the quality and validity of the research outcomes.
References
A Comparative Pharmacokinetic Deep Dive: Zanamivir vs. Oseltamivir
In the landscape of antiviral therapeutics for influenza, two prominent neuraminidase inhibitors, Zanamivir and Oseltamivir, have been pivotal in managing seasonal outbreaks and pandemics. While both drugs target the same viral enzyme, their pharmacokinetic profiles exhibit significant differences that influence their clinical application and efficacy. This guide provides a detailed comparison of the pharmacokinetics of Zanamivir and Oseltamivir, supported by experimental data and methodologies, to inform researchers, scientists, and drug development professionals.
Data Presentation: A Head-to-Head Pharmacokinetic Comparison
The following table summarizes the key pharmacokinetic parameters of Zanamivir and its orally administered counterpart, Oseltamivir (measured as its active metabolite, Oseltamivir Carboxylate).
| Pharmacokinetic Parameter | Zanamivir | Oseltamivir Carboxylate (Active Metabolite of Oseltamivir) |
| Route of Administration | Oral Inhalation | Oral |
| Bioavailability | 4-17% (inhaled)[1][2] | ~80% (as Oseltamivir Carboxylate after oral Oseltamivir)[3][4] |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours[2] | 3-4 hours |
| Plasma Protein Binding | <10% | ~3% |
| Metabolism | Not metabolized | Oseltamivir is a prodrug, extensively converted to the active Oseltamivir Carboxylate by hepatic esterases. |
| Elimination Half-life (t½) | 2.5-5.1 hours | 6-10 hours |
| Primary Route of Excretion | Renal, as unchanged drug | Renal, as Oseltamivir Carboxylate |
Experimental Protocols: Unveiling the Methodologies
The determination of the pharmacokinetic parameters listed above relies on a series of well-defined experimental protocols. Below are detailed methodologies for key experiments.
Pharmacokinetic Study in Healthy Volunteers
Objective: To determine the pharmacokinetic profile of Zanamivir or Oseltamivir following administration.
Study Design: An open-label, single-dose, crossover, or parallel-group study is typically conducted in healthy adult volunteers.
Procedure:
-
Subject Recruitment: Healthy male and female subjects, typically aged 18-55, are recruited. A thorough medical history, physical examination, and clinical laboratory tests are performed to ensure they meet the inclusion criteria.
-
Dosing:
-
Zanamivir: A single dose (e.g., 10 mg) is administered via oral inhalation using a specific device.
-
Oseltamivir: A single oral dose (e.g., 75 mg) of Oseltamivir phosphate is administered.
-
-
Blood Sampling: Serial blood samples are collected at predetermined time points before and after drug administration (e.g., pre-dose, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, and 48 hours post-dose).
-
Urine Collection: For renally excreted drugs like Zanamivir and Oseltamivir Carboxylate, urine is collected over specified intervals (e.g., 0-4, 4-8, 8-12, 12-24 hours) to determine the extent of renal clearance.
-
Sample Processing: Plasma is separated from blood samples by centrifugation and, along with urine samples, is stored at or below -20°C until analysis.
Bioanalytical Method: Quantification by LC-MS/MS
Objective: To accurately quantify the concentration of Zanamivir, Oseltamivir, and Oseltamivir Carboxylate in plasma and urine samples.
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled with a Tandem Mass Spectrometer (MS/MS) is the standard for bioanalysis.
Procedure:
-
Sample Preparation:
-
Protein Precipitation: For plasma samples, proteins are precipitated by adding a solvent like methanol or acetonitrile. The sample is then centrifuged, and the supernatant is collected.
-
Solid-Phase Extraction (SPE): Alternatively, SPE can be used for cleaner sample extraction.
-
Urine Sample Dilution: Urine samples are typically diluted with the mobile phase before injection.
-
-
Chromatographic Separation: The extracted sample is injected into the HPLC system. A specific column (e.g., C18) and mobile phase are used to separate the analyte of interest from other components in the biological matrix.
-
Mass Spectrometric Detection: The analyte is then ionized (e.g., using electrospray ionization) and detected by the mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for the drug and its internal standard, ensuring high selectivity and sensitivity.
-
Quantification: A calibration curve is generated using standards of known concentrations, and the concentration of the drug in the study samples is determined by comparing their response to the calibration curve.
Determination of Pharmacokinetic Parameters
Objective: To calculate key pharmacokinetic parameters from the concentration-time data.
Methodology:
-
Non-compartmental analysis is a common method used to determine parameters such as:
-
Cmax (Maximum Plasma Concentration): The highest observed concentration.
-
Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total drug exposure over time, calculated using the trapezoidal rule.
-
t½ (Elimination Half-life): Calculated as 0.693/k_el, where k_el is the elimination rate constant determined from the slope of the terminal log-linear portion of the plasma concentration-time curve.
-
CL (Clearance): The volume of plasma cleared of the drug per unit time, calculated as Dose/AUC.
-
Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body, calculated as CL/k_el.
-
Mandatory Visualization: Pathways and Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of Zanamivir and Oseltamivir.
Caption: Experimental workflow for a pharmacokinetic study.
References
Efficacy comparison of Zanamivir versus other neuraminidase inhibitors.
An Objective Comparison of Zanamivir and Other Neuraminidase Inhibitors for Influenza Treatment
This guide provides a comprehensive comparison of the efficacy of Zanamivir against other commercially available neuraminidase inhibitors (NAIs), including Oseltamivir, Peramivir, and Laninamivir. The information is intended for researchers, scientists, and drug development professionals, with a focus on objective performance data derived from clinical and preclinical studies.
Mechanism of Action of Neuraminidase Inhibitors
Neuraminidase inhibitors target the neuraminidase enzyme of the influenza virus, which is crucial for the release of newly formed virus particles from the surface of an infected host cell.[1][2] By blocking this enzyme, these drugs prevent the virus from spreading to other cells, thereby curtailing the infection.[2][3] All NAIs, including Zanamivir, Oseltamivir, Peramivir, and Laninamivir, share this fundamental mechanism of action and are effective against both influenza A and B viruses.[1]
Efficacy in Influenza Treatment
The primary measure of efficacy for influenza antivirals in clinical trials is the time to alleviation of symptoms (TTAS). Multiple meta-analyses have compared the performance of different NAIs on this endpoint.
A network meta-analysis of 58 studies found that Peramivir, Zanamivir, and Oseltamivir were the top three drugs for treating influenza based on the surface under the cumulative ranking curve (SUCRA) scores. The mean difference in the time to alleviation of symptoms for NAI monotherapies compared to placebo ranged from 12.78 to 19.51 hours. Another meta-analysis focusing on Peramivir found it to be superior to other NAIs overall, reducing the TTAS by a mean of 11.21 hours. Specifically, Peramivir was found to be more effective than Zanamivir, reducing TTAS by a mean of 20.85 hours.
In pediatric patients (5-18 years old), one study showed that the median duration of fever for influenza A was 2 days with Zanamivir compared to 1 day with Peramivir. For influenza B in the same age group, the median fever duration was 3 days with Laninamivir versus 1 day with Peramivir.
For prophylaxis, inhaled Zanamivir (10 mg daily) demonstrated a 62% efficacy against symptomatic, laboratory-confirmed influenza, which is comparable to the efficacy of oral Oseltamivir.
| Drug | Route of Administration | Key Efficacy Findings (Time to Alleviation of Symptoms) | Prophylactic Efficacy (vs. Placebo) |
| Zanamivir | Inhalation | Ranked second after Peramivir in a network meta-analysis (SUCRA score: 64%). Reduces symptom duration by 0.7-1.5 days compared to placebo. | 62% against lab-confirmed influenza. |
| Oseltamivir | Oral | Ranked third in a network meta-analysis (SUCRA score: 55.1%). Reduces symptom duration by 0.7-1.5 days compared to placebo. | 61-73% against lab-confirmed influenza. |
| Peramivir | Intravenous | Ranked highest in a network meta-analysis (SUCRA score: 82.6%). Reduced symptom duration by a mean of 11.21 hours compared to other NAIs. | Data not prominent in reviewed literature. |
| Laninamivir | Inhalation | A study in children found no significant difference in fever duration compared to Zanamivir, but episodes of biphasic fever were more frequent with Laninamivir. | Data not prominent in reviewed literature. |
Resistance Profiles
The emergence of drug-resistant influenza strains is a critical consideration for antiviral efficacy. Resistance to Zanamivir is considered extremely rare in clinical settings. Oseltamivir resistance, while also uncommon, has been reported more frequently, particularly in immunocompromised patients and young children.
Dual resistance to both Oseltamivir and Zanamivir is very rare. Specific mutations in the viral neuraminidase gene confer resistance. The H275Y mutation in N1 viruses, for example, results in a significant reduction in susceptibility to Oseltamivir but is effectively inhibited by Zanamivir. Conversely, mutations like E119G in N2 viruses are associated with Zanamivir resistance.
| Drug | Common Resistance Mutations | Cross-Resistance Profile |
| Zanamivir | E119G (N2), Q136K (N2) | Viruses with the common oseltamivir-resistance mutation H275Y (N1) remain susceptible to Zanamivir. |
| Oseltamivir | H275Y (N1), R292K (N2) | The R292K mutation confers reduced susceptibility to both oseltamivir and zanamivir. |
| Peramivir | H275Y variant shows some reduced susceptibility. | A variant resistant to both oseltamivir and zanamivir (D198N) retained susceptibility to peramivir. |
| Laninamivir | I223R, H275Y | Effective against some oseltamivir and zanamivir-resistant strains. |
Experimental Protocols
The data presented in this guide are derived from rigorous clinical and laboratory studies. Below are generalized protocols representative of the methodologies used.
Generalized Clinical Trial Workflow
Randomized controlled trials (RCTs) are the gold standard for comparing the efficacy of different antiviral agents. The workflow typically involves recruiting patients with influenza-like illness, confirming infection, randomizing them to different treatment arms, and monitoring outcomes.
1. Study Design and Patient Population: Meta-analyses typically include data from randomized, double-blind, placebo-controlled trials. Eligible patients are generally healthy adults or children presenting with symptoms of acute, uncomplicated influenza (e.g., fever, cough, myalgia) for no more than 48 hours. Influenza infection is confirmed using laboratory methods like reverse transcription polymerase chain reaction (RT-PCR).
2. Intervention: Patients are randomly assigned to receive one of the following:
-
Zanamivir: 10 mg (two 5 mg inhalations) twice daily for 5 days.
-
Oseltamivir: 75 mg orally twice daily for 5 days.
-
Peramivir: A single intravenous infusion (e.g., 300 mg or 600 mg).
-
Laninamivir: A single inhalation (e.g., 40 mg).
-
Placebo: An identical-appearing inactive treatment.
3. Outcome Measures: The primary endpoint is typically the time from the first dose of medication to the alleviation of major influenza symptoms. Secondary endpoints may include the duration of fever, viral shedding measured by nasal swabs, and the incidence of influenza-related complications.
4. Statistical Analysis: Efficacy is assessed using survival analysis methods (e.g., Kaplan-Meier) to compare the time to symptom alleviation between groups. Meta-analyses use statistical models to pool data from multiple studies and calculate overall effect sizes, such as mean differences (MD) or hazard ratios (HR).
Neuraminidase Inhibition Assay Protocol
This laboratory method is used to determine the concentration of a drug required to inhibit the activity of the viral neuraminidase enzyme by 50% (IC₅₀), a key measure of antiviral potency and resistance.
1. Virus and Drug Preparation: Influenza virus isolates (wild-type or potentially resistant strains) are propagated in cell culture (e.g., Madin-Darby canine kidney cells). Serial dilutions of the neuraminidase inhibitors (Zanamivir, Oseltamivir Carboxylate, etc.) are prepared.
2. Assay Procedure: The assay is performed in a 96-well plate format.
-
The diluted antiviral drug is mixed with a standardized amount of influenza virus.
-
The mixture is incubated to allow the drug to bind to the neuraminidase enzyme.
-
A fluorogenic substrate (e.g., 2′-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid) is added.
-
The plate is incubated, allowing the active (uninhibited) neuraminidase to cleave the substrate, releasing a fluorescent product.
3. Data Analysis: The fluorescence is measured using a plate reader. The IC₅₀ value is calculated by plotting the percentage of neuraminidase inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve. A significant fold-increase in the IC₅₀ for a mutant virus compared to its wild-type control indicates reduced susceptibility or resistance.
References
- 1. Neuraminidase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Neuraminidase inhibitors: zanamivir and oseltamivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Population Pharmacokinetic/Pharmacodynamic Analysis of Intravenous Zanamivir in Healthy Adults and Hospitalized Adult and Pediatric Subjects With Influenza - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different extraction methods for Zanamivir
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-supported comparison of the leading extraction methodologies for the antiviral drug Zanamivir from biological matrices. As a polar compound, the efficient extraction of Zanamivir is a critical step for accurate quantification in pharmacokinetic, toxicokinetic, and clinical studies. This document evaluates Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), Supercritical Fluid Extraction (SFE), and Protein Precipitation (PP), presenting their performance, detailed protocols, and qualitative comparisons to aid researchers in selecting the optimal method for their analytical needs.
Executive Summary
Solid-Phase Extraction (SPE) is demonstrably the most effective and widely adopted method for Zanamivir extraction, offering high recovery, accuracy, and reduced contamination.[1] While Liquid-Liquid Extraction (LLE) presents a lower-cost alternative, it is generally less efficient for a polar analyte like Zanamivir. Supercritical Fluid Extraction (SFE) emerges as a promising "green" alternative, though specific applications for Zanamivir are not yet widely documented. Protein Precipitation is a simpler, faster method but may suffer from lower purity of the final extract.
Data Presentation: Quantitative Comparison of Extraction Methods
The following table summarizes the key performance metrics for each Zanamivir extraction method based on available experimental data.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Supercritical Fluid Extraction (SFE) | Protein Precipitation (PP) |
| Average Recovery | 90-100%[2], ~95.7% | Generally lower than SPE for polar analytes | Potentially high with modifiers | >95% for some drugs, but can be variable |
| Precision (%RSD) | ≤6.81% | Variable, generally higher than SPE | Expected to be high with optimized systems | Can be higher due to matrix effects |
| Lower Limit of Quantification (LLOQ) | As low as 1 ng/mL | Method-dependent, generally higher than SPE | Potentially low with sensitive detectors | Dependent on subsequent analytical method |
| Processing Time | Moderate, can be automated | Can be lengthy and labor-intensive | Fast extraction times (10-60 minutes) | Fast |
| Solvent Consumption | Moderate, can be minimized with µElution formats | High | Low (uses supercritical CO2) | Low |
| Cost per Sample | Higher (cartridges and instrumentation) | Lower (solvents and glassware) | High initial investment for instrumentation | Low |
| Selectivity/Cleanliness of Extract | High | Moderate, risk of emulsions | High | Low, significant matrix effects |
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol for Zanamivir in Human Plasma
This protocol is adapted from a validated high-throughput method.
Materials:
-
Strong Cation Exchange (SCX) SPE cartridges
-
Human plasma samples containing Zanamivir
-
Internal Standard (IS) solution (e.g., stable isotope-labeled Zanamivir)
-
Acetonitrile
-
3% Acetic Acid
-
Washing Solution: Acetonitrile:10% Acetic Acid (70:30, v/v) and Water
-
Elution Solvent: Acetone or other suitable organic solvent
-
Nitrogen evaporator
-
Centrifuge
Procedure:
-
Sample Pre-treatment: To 50 µL of plasma in a 96-well plate, add 100 µL of the internal standard solution.
-
Protein Precipitation: Add 250 µL of acetonitrile followed by 50 µL of 3% aqueous acetic acid. Mix thoroughly.
-
Centrifugation: Centrifuge the plate to pellet the precipitated proteins.
-
SPE Cartridge Conditioning: Condition the SCX SPE plate.
-
Loading: Load 250 µL of the supernatant from the protein precipitation step onto the conditioned SPE plate.
-
Washing: Wash the SPE plate with 1000 µL of the acetonitrile:10% acetic acid solution, followed by 1000 µL of water.
-
Drying: Apply a full vacuum for approximately 40 minutes to completely dry the SPE bed.
-
Elution: Elute Zanamivir from the SPE plate with the appropriate elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable mobile phase for LC-MS/MS analysis.
Generalized Liquid-Liquid Extraction (LLE) Protocol for Polar Antiviral Drugs in Human Plasma
Materials:
-
Human plasma samples containing Zanamivir
-
Internal Standard (IS) solution
-
Extraction Solvent (e.g., a mixture of polar and non-polar organic solvents like methyl-tert-butyl ether and diethyl ether)
-
pH adjusting solution (e.g., 4 M KOH)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: In a centrifuge tube, combine 200 µL of plasma, 20 µL of water/acetonitrile (to match the volume of spiked standards), and 10 µL of the internal standard.
-
pH Adjustment: Add 5 µL of 4 M KOH to adjust the pH and facilitate the extraction of the polar analyte into the organic phase.
-
Extraction: Add the extraction solvent, vortex vigorously for several minutes to ensure thorough mixing and partitioning of the analyte.
-
Phase Separation: Centrifuge to separate the aqueous and organic layers.
-
Collection: Carefully transfer the organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen and reconstitute the residue in a suitable mobile phase for analysis.
Conceptual Supercritical Fluid Extraction (SFE) Protocol for Zanamivir
While a specific SFE protocol for Zanamivir is not established, the following outlines the general steps based on SFE principles for polar drugs from biological matrices.
Materials and Equipment:
-
Supercritical Fluid Extraction System
-
Supercritical CO2
-
Co-solvent/Modifier (e.g., methanol or ethanol)
-
Human plasma sample (lyophilized or liquid)
-
Trapping solvent (e.g., methanol)
Procedure:
-
Sample Preparation: The plasma sample may be lyophilized to a powder to increase the surface area for extraction.
-
Loading: The prepared sample is loaded into the extraction vessel of the SFE system.
-
Extraction: Supercritical CO2, often mixed with a polar co-solvent like methanol to enhance the solubility of Zanamivir, is passed through the extraction vessel at a controlled temperature and pressure (e.g., 50°C and above 74 bar).
-
Collection: The supercritical fluid containing the extracted Zanamivir is depressurized, causing the CO2 to return to a gaseous state and the Zanamivir to precipitate into a collection vessel or be trapped in a small volume of liquid solvent.
-
Reconstitution: The collected extract is dissolved in a suitable solvent for subsequent analysis.
Protein Precipitation (PP) Protocol for Zanamivir in Plasma
This is a simplified extraction method often used for high-throughput screening.
Materials:
-
Human plasma samples containing Zanamivir
-
Internal Standard (IS) solution
-
Precipitating Solvent (e.g., acetonitrile or methanol)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: In a centrifuge tube, mix the plasma sample with the internal standard.
-
Precipitation: Add a volume of cold precipitating solvent (e.g., 3 volumes of acetonitrile to 1 volume of plasma).
-
Vortexing: Vortex the mixture vigorously to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at high speed to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing Zanamivir.
-
Analysis: The supernatant can be directly injected for LC-MS/MS analysis or evaporated and reconstituted in the mobile phase.
Mandatory Visualizations
Caption: Solid-Phase Extraction Workflow for Zanamivir.
Caption: Liquid-Liquid Extraction Workflow.
Caption: Supercritical Fluid Extraction Workflow.
Concluding Remarks
The choice of an extraction method for Zanamivir is contingent on the specific requirements of the study. For regulated bioanalysis where high accuracy, precision, and sensitivity are paramount, Solid-Phase Extraction is the superior method. For research settings with limited budgets where high throughput is not a primary concern, Liquid-Liquid Extraction may be a viable, albeit less efficient, option. Supercritical Fluid Extraction represents the future of sustainable sample preparation; however, its application to Zanamivir requires further methods development and validation. Finally, Protein Precipitation offers a rapid and simple approach for preliminary or high-throughput screening, with the understanding that the resulting extract will have more significant matrix effects that need to be addressed in the subsequent analytical method.
References
Evaluating the performance of HILIC versus reversed-phase LC for Zanamivir analysis
For researchers, scientists, and drug development professionals, selecting the optimal analytical method is paramount for accurate quantification and characterization of pharmaceutical compounds. This guide provides a comprehensive evaluation of Hydrophilic Interaction Liquid Chromatography (HILIC) versus the more traditional Reversed-Phase Liquid Chromatography (RPLC) for the analysis of the antiviral drug Zanamivir.
Zanamivir, a polar compound, presents a challenge for conventional RPLC methods, where it is often poorly retained.[1] This guide delves into the experimental data and methodologies of both HILIC and RPLC to provide a clear comparison of their performance in analyzing this important neuraminidase inhibitor.
Principle of Separation: A Tale of Two Chemistries
Reversed-phase liquid chromatography (RPLC) is a widely used technique in the pharmaceutical industry due to its robustness and versatility.[2] It typically employs a nonpolar stationary phase (like C18) and a polar mobile phase. In RPLC, nonpolar analytes are retained longer, while polar compounds elute earlier.[3]
In contrast, Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, like acetonitrile.[4][5] This creates a water-enriched layer on the surface of the stationary phase, facilitating the partitioning of polar analytes. Consequently, in HILIC, polar compounds are more strongly retained, and their elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the aqueous component). This "reversed" elution order compared to RPLC makes HILIC an excellent complementary technique.
Experimental Workflow: A Comparative Overview
The following diagram illustrates the typical experimental workflows for analyzing Zanamivir using both HILIC-MS/MS and RPLC-HPLC/UV methods.
Head-to-Head Performance: A Data-Driven Comparison
The following tables summarize the quantitative performance of HILIC and RPLC methods for Zanamivir analysis based on published experimental data.
Table 1: Chromatographic Conditions
| Parameter | HILIC Method | Reversed-Phase Method 1 | Reversed-Phase Method 2 |
| Stationary Phase | Luna HILIC | Supelcocil C18 (150 x 4.6 mm, 5 µm) | Thermo Hypersil Gold C18 (250mm×4.6mm, 5μm) |
| Mobile Phase | Acetonitrile:Water (7:3, v/v) with 0.2% Acetic Acid | Acetonitrile:Water (50:50 v/v) | Water:Methanol (80:20 % v/v) |
| Flow Rate | Not Specified | 1.2 mL/min | 1.0 mL/min |
| Detection | Tandem Mass Spectrometry (MS/MS) | UV at 230 nm | UV at 233 nm |
| Internal Standard | Indinavir | Not Specified | Not Specified |
Table 2: Performance Characteristics
| Parameter | HILIC Method | Reversed-Phase Method 1 | Reversed-Phase Method 2 |
| Retention Time (min) | ~5 | < 5 | 3.290 |
| Linearity Range | 1–50,000 ng/mL | 8.0–7500.0 ng/mL | 50-150 μg/mL |
| Correlation Coefficient (r²) | Not Specified | 0.9987 | 0.9818 |
| Limit of Detection (LOD) | 0.50 ng/mL | 0.15 ng/mL | Not Specified |
| Limit of Quantitation (LOQ) | Not Specified | 0.90 ng/mL | Not Specified |
| Recovery (%) | Not Specified | Not Specified | 99.83% |
| Precision (%RSD) | Not Specified | Not Specified | < 1.21 (Repeatability) |
Key Advantages and Limitations
HILIC:
-
Superior Retention of Polar Compounds: HILIC excels at retaining and separating highly polar molecules like Zanamivir that are poorly retained in RPLC.
-
Enhanced MS Sensitivity: The high organic content of the mobile phase in HILIC promotes better desolvation in the electrospray ionization (ESI) source, often leading to a significant increase in MS sensitivity. For some pharmaceutical compounds, the sensitivity gain can be more than 30-fold compared to RPLC-MS.
-
Orthogonal Selectivity: The different separation mechanism of HILIC provides a selectivity that is complementary to RPLC, which is beneficial for complex sample analysis.
However, HILIC methods can sometimes exhibit longer equilibration times and may be more susceptible to matrix effects.
Reversed-Phase LC:
-
Robustness and Reproducibility: RPLC methods are generally considered highly robust, reproducible, and are widely established in many laboratories.
-
Wide Applicability: RPLC is suitable for a broad range of compounds with moderate to low polarity.
-
Simpler Method Development: For many routine analyses, RPLC method development can be more straightforward than for HILIC.
The primary limitation of RPLC for Zanamivir is its poor retention, which can lead to co-elution with matrix components and potential ion suppression in MS-based detection.
Conclusion and Recommendations
For the analysis of the polar drug Zanamivir, HILIC emerges as a powerful alternative to traditional reversed-phase LC. Its ability to provide superior retention and enhanced sensitivity, particularly when coupled with mass spectrometry, makes it highly suitable for bioanalytical applications requiring low detection limits. While RPLC methods for Zanamivir have been developed and validated, they may require more careful optimization to overcome the inherent challenge of retaining such a polar analyte.
The choice between HILIC and RPLC will ultimately depend on the specific requirements of the analysis. For high-sensitivity bioanalysis of Zanamivir in complex matrices like plasma, HILIC-MS/MS is the recommended approach. For quality control of pharmaceutical formulations where analyte concentrations are higher, a well-optimized RPLC-UV method can be a robust and reliable option.
Detailed Experimental Protocols
HILIC-MS/MS Method for Zanamivir in Human Plasma (Based on available data)
-
Sample Preparation: A high-throughput method utilizes solid-phase extraction (SPE) in a 96-well plate format with 50 µl of plasma.
-
Chromatographic System: An LC system coupled to a tandem mass spectrometer.
-
Column: Luna HILIC column.
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water (7:3, v/v) containing 0.2% acetic acid.
-
Detection: Positive ion mode tandem mass spectrometry.
-
Validation: The method was validated according to US FDA guidelines.
Reversed-Phase HPLC-UV Method for Zanamivir in Spiked Human Plasma and Formulations
-
Sample Preparation: For plasma, a suitable extraction method would be required. For formulations, direct dissolution and dilution.
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: Supelcocil C18 (150 x 4.6 mm i.d: 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water (50:50 v/v).
-
Flow Rate: 1.2 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detection at 230.0 nm.
-
Internal Standard: Indinavir.
-
Validation: The method was validated for linearity, limit of detection, and limit of quantitation.
References
- 1. Aqueous normal phase liquid chromatography coupled with tandem time-of-flight quadrupole mass spectrometry for determination of zanamivir in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. agilent.com [agilent.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. mdpi.com [mdpi.com]
Ensuring Bioanalytical Assay Reproducibility: A Comparison of Incurred Sample Reanalysis for Zanamivir and Oseltamivir
For Researchers, Scientists, and Drug Development Professionals
In the development of antiviral therapeutics, the reliability and reproducibility of bioanalytical methods are paramount for accurate pharmacokinetic and toxicokinetic assessments. Incurred sample reanalysis (ISR) serves as a critical in-study validation to ensure that a bioanalytical method consistently produces dependable data for patient samples. This guide provides a comparative overview of the ISR for the neuraminidase inhibitor Zanamivir, with Oseltamivir as a comparator, supported by experimental data and detailed protocols.
The Critical Role of Incurred Sample Reanalysis
Bioanalytical method validation is initially performed using spiked quality control (QC) samples prepared in a control matrix. However, incurred samples from dosed subjects can present a more complex analytical challenge due to the presence of metabolites, protein binding differences, and other matrix effects.[1] ISR addresses this by reanalyzing a subset of study samples in a separate run after the initial analysis to verify the reproducibility of the method.[1][2] Regulatory bodies such as the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for ISR, recommending that for small molecules, at least two-thirds (67%) of the reanalyzed samples should have results within ±20% of the original measurement.[1]
Comparative Analysis of Zanamivir and Oseltamivir ISR Performance
This section compares the performance of validated bioanalytical assays for Zanamivir and Oseltamivir in the context of ISR. While specific quantitative ISR data for Zanamivir is not always publicly detailed, a key study utilizing a high-throughput hydrophilic interaction liquid chromatography–tandem mass spectrometry (HILIC-MS/MS) method reported "excellent results" for its ISR, visually demonstrated through a Bland-Altman plot which showed strong agreement between original and reanalyzed sample concentrations.[3] For Oseltamivir, a widely used alternative, a bioequivalence study reported conducting ISR on a substantial number of samples, demonstrating the established practice for this compound.
| Parameter | Zanamivir (HILIC-MS/MS Assay) | Oseltamivir (LC-MS/MS Assay) |
| Number of ISR Samples | Data not explicitly stated, but described as sufficient to generate a robust Bland-Altman plot. | 151 incurred subject samples. |
| Acceptance Criteria | Assumed to be the standard ±20% difference for at least 67% of samples. | Assumed to be the standard ±20% difference for at least 67% of samples. |
| ISR Results | Described as "excellent," indicating a high percentage of samples met the acceptance criteria. | Assay reproducibility was established. |
| Bioanalytical Method | High-throughput HILIC-MS/MS | LC-MS/MS |
Experimental Protocols
Detailed methodologies are crucial for the replication and verification of bioanalytical assays. The following protocols are based on validated methods used for the quantification of Zanamivir and Oseltamivir in human plasma.
Zanamivir Bioanalytical Method
A high-throughput and sensitive LC-MS/MS method for the determination of Zanamivir in human plasma has been developed and validated.
Sample Preparation:
-
50 µL of human plasma is used for the analysis.
-
Protein precipitation is performed to extract Zanamivir.
-
A stable isotope-labeled (SIL) Zanamivir is used as the internal standard.
Chromatography:
-
LC System: A system capable of high-throughput analysis.
-
Column: ZIC-HILIC (5 µm, 50 × 2.1 mm) with a corresponding guard column.
-
Mobile Phase: A gradient of acetonitrile and ammonium formate buffer.
-
Flow Rate: 500 µL/min.
Mass Spectrometry:
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization: Positive ion electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor and product ion transitions for Zanamivir and its SIL internal standard.
Calibration and Quality Control:
-
The method was validated over two calibration ranges: a 'low' range from 1 ng/mL to 1000 ng/mL and a 'high' range from 50 ng/mL to 50,000 ng/mL.
-
Quality control samples are prepared at low, medium, and high concentrations.
Oseltamivir Bioanalytical Method
A validated LC-MS/MS method for the simultaneous determination of Oseltamivir and its active metabolite, Oseltamivir Carboxylate, in human plasma is commonly used.
Sample Preparation:
-
A small volume of human plasma is used.
-
Solid-phase extraction (SPE) is a common technique for sample cleanup and concentration.
-
Deuterated analogs of Oseltamivir and Oseltamivir Carboxylate are used as internal standards.
Chromatography:
-
LC System: Standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: Typically a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
Mass Spectrometry:
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization: Positive ion electrospray ionization (ESI+).
-
Detection: MRM of transitions specific to Oseltamivir, Oseltamivir Carboxylate, and their respective internal standards.
Visualizing the Incurred Sample Reanalysis Workflow
The following diagrams illustrate the key workflows in the ISR process, from initial sample analysis to the evaluation of reproducibility.
Caption: Workflow of the Incurred Sample Reanalysis (ISR) process.
Caption: Decision-making flowchart for ISR outcomes.
Conclusion
Incurred sample reanalysis is an indispensable component of bioanalytical method validation, providing a crucial check on the reproducibility and reliability of an assay when applied to real-world study samples. The successful application of a robust HILIC-MS/MS method for Zanamivir, as evidenced by its "excellent" ISR results, underscores the capability to achieve high-quality bioanalytical data for this important antiviral drug. While direct quantitative comparisons of ISR pass rates with other neuraminidase inhibitors like Oseltamivir are limited in publicly available literature, the established practice of performing ISR for these compounds highlights its integral role in ensuring data integrity for regulatory submissions and clinical decision-making. Researchers and drug development professionals should continue to prioritize and thoroughly document ISR as a key measure of assay performance.
References
Navigating Neuraminidase Inhibitor Resistance: A Comparative Guide to Zanamivir Resistance Monitoring
For researchers, scientists, and drug development professionals, understanding and effectively monitoring resistance to antiviral drugs is paramount. This guide provides a comprehensive comparison of current methods for monitoring resistance to Zanamivir, a key neuraminidase inhibitor (NAI) for the treatment of influenza. We delve into the impact of resistance on drug quantification studies, present comparative experimental data, and provide detailed protocols for key assays.
Zanamivir is a potent inhibitor of the influenza virus neuraminidase (NA) enzyme, crucial for the release of new viral particles from infected cells. However, the emergence of drug-resistant strains poses a significant challenge to its clinical efficacy. Monitoring for resistance is essential for effective patient management, public health surveillance, and the development of next-generation antiviral therapies.
The Landscape of Zanamivir Resistance
Resistance to Zanamivir is primarily associated with amino acid substitutions in the NA protein that reduce the binding affinity of the drug. While resistance to Zanamivir has been reported less frequently in community settings compared to another NAI, oseltamivir, it remains a critical concern, particularly in immunocompromised patients or during prolonged treatment regimens.[1][2]
Several key mutations in the neuraminidase (NA) gene have been identified to confer resistance to Zanamivir. These mutations can impact the virus's susceptibility to Zanamivir and other neuraminidase inhibitors, sometimes leading to cross-resistance.[3][4] For instance, the Q136K mutation has been shown to cause a significant reduction in Zanamivir susceptibility.[5] Other mutations, such as E119G/A/D/V and R152K, have also been implicated in Zanamivir resistance, with varying impacts on viral fitness and cross-resistance to other NAIs like oseltamivir and peramivir. The R292K mutation in N2 subtypes can confer resistance to both zanamivir and oseltamivir. Interestingly, some mutations that confer high-level resistance to oseltamivir, such as H274Y in N1 subtypes, do not significantly impact Zanamivir susceptibility.
The impact of these mutations on the virus's ability to replicate and spread is a crucial factor in their prevalence. Some mutations that confer Zanamivir resistance can also impair the function of the NA enzyme, leading to reduced viral fitness. This may explain the lower frequency of Zanamivir resistance observed in clinical settings compared to oseltamivir.
Monitoring Zanamivir Resistance: A Tale of Two Approaches
The monitoring of Zanamivir resistance relies on two primary methodologies: phenotypic and genotypic assays. Each approach offers distinct advantages and disadvantages in terms of speed, cost, and the nature of the information provided.
Phenotypic Assays: These assays directly measure the susceptibility of the virus to the antiviral drug. The most common phenotypic assay is the neuraminidase (NA) inhibition assay, which determines the concentration of the drug required to inhibit the enzymatic activity of the viral NA by 50% (IC50).
Genotypic Assays: These methods detect specific mutations in the viral genome that are known to be associated with drug resistance. Common genotypic assays include Sanger sequencing, pyrosequencing, and next-generation sequencing (NGS).
The following table provides a high-level comparison of these two approaches:
| Feature | Phenotypic Assays (e.g., NA Inhibition Assay) | Genotypic Assays (e.g., Sequencing, Pyrosequencing) |
| Principle | Measures the direct effect of the drug on viral enzyme activity or replication. | Detects specific genetic mutations associated with resistance. |
| Information Provided | Quantitative measure of resistance (IC50 value). Can detect resistance due to novel mutations. | Identifies known resistance-associated mutations. Can detect minority variants (NGS, pyrosequencing). |
| Speed | Slower, requires virus culture (days to weeks). | Faster, can be performed directly on clinical samples (hours to days). |
| Sensitivity | May not detect low levels of resistant variants in a mixed population. | High sensitivity, can detect minor viral populations. |
| Cost | Generally more labor-intensive and expensive. | Can be more cost-effective for high-throughput screening of known mutations. |
| Detection of Novel Resistance | Can identify resistance conferred by unknown mutations. | Limited to detecting known resistance mutations. |
Quantitative Impact of NA Mutations on Neuraminidase Inhibitor Susceptibility
The following tables summarize the quantitative impact of key neuraminidase mutations on the 50% inhibitory concentration (IC50) of Zanamivir and other neuraminidase inhibitors. The fold increase in IC50 is a critical metric for assessing the level of resistance.
Table 1: Impact of Neuraminidase Mutations on Zanamivir and Oseltamivir IC50 Values in Influenza A viruses
| Influenza A Subtype | NA Mutation | Fold Increase in Zanamivir IC50 | Fold Increase in Oseltamivir IC50 | Reference(s) |
| H1N1 | H275Y | Normal Inhibition (<10-fold) | ~500-900-fold (Highly Reduced) | |
| H1N1 | I223R | Reduced Inhibition (10-100-fold) | Reduced Inhibition (10-100-fold) | |
| H1N1 | Q136K | ~300-fold (Highly Reduced) | No significant effect | |
| H3N2 | E119V | Normal Inhibition (<10-fold) | >1000-fold (Highly Reduced) | |
| H3N2 | R292K | Moderate Increase | High-level Resistance | |
| H5N1 | E119G | >1300-fold (Highly Reduced) | No significant effect | |
| H5N1 | D198G | 44-fold (Reduced) | 32-fold (Reduced) |
Table 2: Impact of Neuraminidase Mutations on Zanamivir and Oseltamivir IC50 Values in Influenza B viruses
| NA Mutation | Fold Increase in Zanamivir IC50 | Fold Increase in Oseltamivir IC50 | Reference(s) |
| R152K | ~1000-fold (Highly Reduced) | - | |
| E119A | >12,000-fold (Highly Reduced) | >3,000-fold (Highly Reduced) |
Experimental Protocols
Detailed methodologies for key resistance monitoring assays are crucial for reproducibility and comparison of data across different laboratories.
Neuraminidase (NA) Inhibition Assay (Fluorometric Method)
This phenotypic assay measures the ability of a neuraminidase inhibitor to block the enzymatic activity of the influenza neuraminidase.
Principle: The assay utilizes a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). When cleaved by the NA enzyme, it releases a fluorescent product, 4-methylumbelliferone (4-MU), which can be quantified. The IC50 value is the drug concentration that reduces NA activity by 50%.
Materials:
-
Influenza virus isolates
-
Neuraminidase inhibitors (Zanamivir, Oseltamivir carboxylate, etc.)
-
MUNANA substrate
-
Assay buffer (e.g., MES buffer with CaCl2)
-
Stop solution (e.g., ethanol)
-
96-well black microplates
-
Fluorometer
Procedure:
-
Virus Titration: Determine the neuraminidase activity of the virus stock to establish the appropriate dilution for the assay.
-
Drug Dilution: Prepare serial dilutions of the neuraminidase inhibitors in the assay buffer.
-
Assay Setup:
-
Add the diluted virus to the wells of a 96-well plate.
-
Add the serially diluted neuraminidase inhibitors to the respective wells.
-
Include virus-only (no inhibitor) and buffer-only (background) controls.
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Substrate Addition: Add the MUNANA substrate to all wells.
-
Incubation: Incubate the plate at 37°C for 60 minutes in the dark.
-
Stopping the Reaction: Add the stop solution to all wells.
-
Fluorescence Reading: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 365 nm excitation and 450 nm emission).
-
Data Analysis: Calculate the percentage of NA inhibition for each drug concentration and determine the IC50 value using a dose-response curve.
Genotypic Assays: Sequencing Methods
Genotypic assays are essential for identifying specific mutations associated with antiviral resistance.
This is the traditional method for obtaining the nucleotide sequence of the NA gene.
Principle: Dideoxy chain termination sequencing method to determine the nucleotide sequence of a DNA fragment.
Procedure:
-
RNA Extraction: Extract viral RNA from the clinical sample or cultured virus.
-
Reverse Transcription PCR (RT-PCR): Amplify the full-length or a specific region of the NA gene using specific primers.
-
PCR Product Purification: Purify the amplified DNA fragment to remove primers and dNTPs.
-
Sequencing Reaction: Perform cycle sequencing using fluorescently labeled dideoxynucleotides.
-
Capillary Electrophoresis: Separate the sequencing products by size using capillary electrophoresis.
-
Sequence Analysis: Analyze the resulting chromatogram to determine the nucleotide sequence and identify any mutations by comparing it to a reference sequence.
Pyrosequencing is a real-time sequencing method that is well-suited for the rapid detection and quantification of known single nucleotide polymorphisms (SNPs).
Principle: Based on the "sequencing by synthesis" principle, where the release of pyrophosphate upon nucleotide incorporation is detected as a light signal. The amount of light is proportional to the number of nucleotides incorporated.
Procedure:
-
RNA Extraction and RT-PCR: Similar to Sanger sequencing, extract viral RNA and perform RT-PCR to amplify the region of the NA gene containing the mutation of interest. One of the PCR primers is biotinylated.
-
Template Preparation: The biotinylated PCR product is captured on streptavidin-coated beads, and the non-biotinylated strand is removed.
-
Sequencing Reaction: The sequencing primer is annealed to the single-stranded template. The reaction proceeds with the sequential addition of dNTPs.
-
Light Detection: If a dNTP is incorporated, pyrophosphate is released, leading to a cascade of enzymatic reactions that produce a light signal detected by a camera.
-
Pyrogram Analysis: The sequence of light signals is analyzed to determine the nucleotide sequence and the frequency of a specific mutation in a mixed viral population.
NGS allows for high-throughput sequencing of the entire viral genome, providing a comprehensive view of all genetic variations.
Principle: Massively parallel sequencing of millions of DNA fragments simultaneously.
Procedure:
-
Library Preparation: Viral RNA is converted to cDNA, which is then fragmented. Adapters are ligated to the fragments to create a sequencing library.
-
Clonal Amplification: The library fragments are amplified to form clusters.
-
Sequencing: The sequence of each cluster is determined using various "sequencing by synthesis" technologies.
-
Data Analysis: The massive amount of sequencing data is analyzed using bioinformatics tools to assemble the viral genome, identify mutations, and quantify the proportion of different viral variants in a sample.
Visualizing the Workflow and Logic
To better illustrate the relationships and processes involved in Zanamivir resistance monitoring, the following diagrams are provided.
Comparison with Alternative Antivirals
While Zanamivir is an important therapeutic option, several other antiviral drugs are available for the treatment of influenza. Understanding their mechanisms of action and resistance profiles is crucial for informed clinical decision-making.
Table 3: Comparison of Zanamivir with Alternative Influenza Antivirals
| Antiviral Drug | Brand Name | Mechanism of Action | Primary Resistance Mutations | Cross-Resistance with Zanamivir |
| Oseltamivir | Tamiflu | Neuraminidase Inhibitor | H275Y (in N1), R292K, E119V (in N2) | Some mutations (e.g., R292K) can confer cross-resistance. |
| Peramivir | Rapivab | Neuraminidase Inhibitor | H275Y (in N1) | H275Y does not confer resistance to Zanamivir. |
| Laninamivir | Inavir | Neuraminidase Inhibitor | Mutations in the NA active site. | Some cross-resistance has been observed. |
| Baloxavir marboxil | Xofluza | Cap-dependent endonuclease inhibitor | I38T/M/F in the PA protein | No cross-resistance as the mechanism of action is different. |
| Amantadine/Rimantadine | Symmetrel/Flumadine | M2 ion channel inhibitor | S31N in the M2 protein | Not effective against influenza B; high levels of resistance in influenza A. No cross-resistance. |
Conclusion
The effective management of influenza relies on the judicious use of antiviral drugs and vigilant monitoring for the emergence of resistance. While Zanamivir resistance remains relatively uncommon in the community, its potential to emerge, particularly in vulnerable patient populations, necessitates a robust surveillance and monitoring strategy. The choice between phenotypic and genotypic assays for resistance monitoring will depend on the specific clinical or research question, with phenotypic assays providing a definitive measure of susceptibility and genotypic assays offering a rapid means of detecting known resistance markers. A comprehensive understanding of the mechanisms of resistance, the performance of different monitoring assays, and the resistance profiles of alternative antiviral agents is essential for guiding treatment decisions, informing public health policy, and driving the development of novel anti-influenza therapeutics.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Sensitivity of influenza viruses to zanamivir and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel pyrosequencing assay for the detection of neuraminidase inhibitor resistance-conferring mutations among clinical isolates of avian H7N9 influenza virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.who.int [cdn.who.int]
Safety Operating Guide
Proper Disposal of Zanamivir-13C,15N2: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Zanamivir-13C,15N2, a stable-isotope labeled internal standard used in the quantification of Zanamivir. Adherence to these protocols is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The Safety Data Sheet (SDS) for the unlabeled parent compound, Zanamivir, indicates that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Therefore, at a minimum, personnel should wear a lab coat, safety glasses with side shields, and chemical-resistant gloves. All handling of the solid compound should be performed in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.
Quantitative Data Summary
For quick reference, the following table summarizes the key identification and safety information for this compound.
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C11[13C]H20N2[15N]2O7 |
| Appearance | Solid |
| Primary Hazards | Harmful if swallowed, Skin irritant, Serious eye irritant, May cause respiratory irritation |
| Storage Temperature | -20°C |
| Disposal Consideration | Hazardous chemical waste |
Experimental Protocols: Disposal Procedures
The disposal of this compound must be conducted in accordance with local, state, and federal regulations for hazardous chemical waste. The stable isotopes, Carbon-13 and Nitrogen-15, are non-radioactive, so no specialized radiological waste procedures are required.[1][2][3][4] The primary concern is the chemical toxicity of the Zanamivir molecule.
Step 1: Waste Identification and Segregation
-
Identify: Clearly identify the waste as "this compound".
-
Segregate: Do not mix this compound waste with non-hazardous laboratory trash or other waste streams. It must be segregated as hazardous chemical waste.
Step 2: Containerization and Labeling
-
Primary Container: Place solid this compound waste, including any contaminated items like weighing paper or pipette tips, into a designated, leak-proof, and sealable hazardous waste container.
-
Labeling: Affix a hazardous waste label to the container. The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
An accurate description of the hazards (e.g., "Toxic," "Irritant")
-
The date the waste was first added to the container.
-
Step 3: Storage of Waste
-
Location: Store the sealed hazardous waste container in a designated, secure area, away from incompatible materials.
-
Secondary Containment: It is best practice to store the primary container within a larger, chemically resistant secondary container to prevent the release of material in case of a leak.
Step 4: Disposal
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[5]
-
Regulatory Compliance: Ensure that the disposal process complies with all relevant regulations, such as those set forth by the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA) in the United States.
Important Considerations:
-
Do Not Dispose Down the Drain: Under no circumstances should this compound be disposed of down the sink or in the regular trash. This can lead to environmental contamination.
-
Empty Containers: Empty containers that once held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. The defaced, rinsed container can then be disposed of as non-hazardous waste, in accordance with institutional policies.
-
Spill Cleanup: In the event of a spill, absorb the material with an inert absorbent, such as vermiculite or sand. Collect the contaminated absorbent and any other cleanup materials in a sealed container and dispose of it as hazardous chemical waste.
Logical Relationships in Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Decision workflow for the disposal of this compound and related waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
